molecular formula C16H22N2O4 · HCl B1164604 Carfilzomib Impurity 13 (hydrochloride)

Carfilzomib Impurity 13 (hydrochloride)

Cat. No.: B1164604
M. Wt: 342.8
InChI Key: CHAYZFKMWYMTMH-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7;  IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

Properties

Molecular Formula

C16H22N2O4 · HCl

Molecular Weight

342.8

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1

InChI Key

CHAYZFKMWYMTMH-UQKRIMTDSA-N

SMILES

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl

Synonyms

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Carfilzomib Impurity 13 Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of Carfilzomib Impurity 13 hydrochloride salt, a potential impurity in the manufacturing of the proteasome inhibitor, Carfilzomib. Understanding the characteristics of this impurity is crucial for the development of robust analytical methods, formulation strategies, and ensuring the overall quality, safety, and efficacy of the final drug product.

Introduction to Carfilzomib and the Imperative of Impurity Profiling

Carfilzomib is a potent, second-generation, irreversible proteasome inhibitor used in the treatment of multiple myeloma.[1] As a tetrapeptide epoxyketone, its complex structure presents challenges in synthesis and purification, leading to the potential formation of various process-related and degradation impurities.[2][3] Regulatory bodies worldwide, including the FDA, mandate rigorous characterization and control of these impurities to minimize any potential impact on the drug's safety and efficacy.[3]

Carfilzomib Impurity 13 is identified as a potential impurity in commercial Carfilzomib preparations.[1] This guide focuses specifically on the hydrochloride salt of this impurity, providing a detailed examination of its chemical identity and physicochemical properties based on available data and established scientific principles.

Chemical Identity and Structure

Carfilzomib Impurity 13 hydrochloride salt is chemically known as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid hydrochloride.[4] Its structure, distinct from the parent Carfilzomib molecule, lacks the intricate peptide chain and epoxyketone warhead, suggesting it may arise from the degradation of a portion of the Carfilzomib molecule or be a process-related impurity from the synthesis of a key intermediate.

A detailed Structure Elucidation Report (SER) for this reference material would provide definitive structural confirmation.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an impurity is fundamental for developing appropriate control strategies. While specific experimental data for Carfilzomib Impurity 13 hydrochloride salt is not extensively available in the public domain, we can compile the known information and infer other properties based on its structure and data from the parent compound.

General Properties

The known general properties of Carfilzomib Impurity 13 hydrochloride salt are summarized in the table below.

PropertyValueSource
Chemical Name (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride (1:1)[4]
CAS Number 2319881-95-1[1][5][6]
Molecular Formula C16H22N2O4 • HCl[1][5]
Molecular Weight 342.8 g/mol [1][5]
Appearance Solid[1][5]
Purity ≥95% (for reference standards)[1][5]
Storage Long-term storage at -20°C is recommended.[6]
Solubility

The solubility of an impurity is a critical parameter that influences its absorption, distribution, and excretion, as well as the ease of its isolation and analysis.

SolventSolubilitySource
DMSO Soluble[1]
Stability

The stability profile of an impurity is crucial for understanding its formation and for developing stability-indicating analytical methods. Forced degradation studies on Carfilzomib have shown that the parent drug is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][8][9]

Research on specific Carfilzomib impurities has indicated that they can be particularly unstable in alkaline solutions, with some showing complete degradation upon exposure to a basic diluent.[7] This suggests that Carfilzomib Impurity 13 hydrochloride salt may also exhibit limited stability in alkaline environments. The hydrochloride salt form would be expected to be more stable in acidic conditions.

Analytical Characterization

The detection, identification, and quantification of impurities are cornerstones of pharmaceutical quality control. A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of impurities like Carfilzomib Impurity 13.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Carfilzomib and its impurities.[10][11] A validated stability-indicating HPLC method is essential to ensure that all significant impurities are separated from the active pharmaceutical ingredient (API) and from each other.

Hypothetical Protocol for RP-HPLC Analysis of Carfilzomib Impurity 13

  • Column: A C18 stationary phase is commonly used for the analysis of Carfilzomib and its impurities.

  • Mobile Phase A: An aqueous buffer, such as phosphate buffer, with a slightly acidic pH (e.g., pH 3-5) is often employed.

  • Mobile Phase B: A polar organic solvent like acetonitrile or methanol.

  • Gradient Elution: A gradient program is typically necessary to achieve adequate separation of the polar impurity from the less polar API.

  • Detection: UV detection at a suitable wavelength (e.g., around 210-230 nm) is common for peptide-like structures.

  • Justification: The use of a buffered mobile phase helps to control the ionization state of the acidic and basic functional groups in both the API and the impurity, leading to more reproducible retention times and better peak shapes. The gradient elution is necessary to resolve compounds with a wide range of polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution of Impurity 13 HCl Injection Inject onto RP-HPLC System Standard_Prep->Injection Sample_Prep Prepare Carfilzomib Sample Solution Sample_Prep->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification

Caption: A typical workflow for the HPLC analysis of Carfilzomib Impurity 13.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of impurities.[11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are invaluable for confirming the elemental composition of an impurity.[2] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.

Hypothetical Protocol for LC-MS/MS Characterization

  • Sample Infusion: A solution of the isolated impurity is infused into the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

  • Product Ion Scan (MS/MS): Select the molecular ion of Impurity 13 and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the impurity.

  • Justification: This systematic approach allows for the unambiguous identification of the impurity by confirming its molecular weight and providing key structural information through the analysis of its fragmentation pathways.

MS_Workflow Sample Isolated Impurity 13 Solution LC LC Separation (Optional) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI Full_Scan Full Scan MS (Accurate Mass) ESI->Full_Scan MSMS Tandem MS (MS/MS) (Fragmentation) Full_Scan->MSMS Structure Structural Elucidation MSMS->Structure

Caption: Workflow for the structural elucidation of Carfilzomib Impurity 13 using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[12] A full suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) on an isolated sample of the impurity would provide an unambiguous confirmation of its chemical structure.

Formation and Control

Understanding the potential formation pathways of Carfilzomib Impurity 13 is key to controlling its levels in the final drug substance. Given its structure, it could potentially be formed through:

  • Degradation: Hydrolysis of amide bonds in the Carfilzomib molecule under certain pH and temperature conditions could lead to the formation of this smaller fragment. The instability of Carfilzomib in both acidic and basic conditions supports this possibility.[2][9]

  • Process-Related Impurity: It could be an unreacted starting material or an intermediate from the synthesis of a component of the Carfilzomib molecule.

Controlling the levels of this impurity would involve:

  • Optimization of the Synthetic Process: Careful control of reaction conditions (temperature, pH, reaction time) to minimize the formation of by-products.

  • Purification: Development of effective purification methods, such as crystallization or chromatography, to remove the impurity from the final API.

  • Formulation and Storage: Designing a stable formulation and defining appropriate storage conditions (e.g., temperature, protection from light and moisture) to prevent the degradation of Carfilzomib into this impurity.[13]

Conclusion

Carfilzomib Impurity 13 hydrochloride salt is a critical quality attribute to monitor in the production of Carfilzomib. While a complete physicochemical profile is not yet publicly available, this guide has synthesized the existing knowledge and provided a framework for its further characterization and control. A thorough understanding of its properties through the application of advanced analytical techniques is essential for ensuring the quality and safety of Carfilzomib for patients. Further research into its specific stability profile and formation pathways will be invaluable for the continuous improvement of the manufacturing and control strategies for this important therapeutic agent.

References

  • DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Request PDF. ResearchGate. Available at: [Link].

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SciSpace. Published July 25, 2019. Available at: [Link].

  • Carfilzomib EP Impurities & USP Related Compounds. SynThink. Available at: [Link].

  • Carfilzomib Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link].

  • Agarwal B, Gandhi S. study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. IJPSR. 2018;1(1). Available at: [Link].

  • Carfilzomib Impurity 13 (HCl Salt) | CAS 2319881-95-1. Veeprho. Available at: [Link].

  • Stable carfilzomib formulations. Google Patents.
  • Carfilzomib Impurity 13 (hydrochloride). Cambridge Bioscience. Available at: [Link].

  • Kovaříková P, Sestak V, Klimes J. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. J Pharm Biomed Anal. 2016;125:349-359. doi:10.1016/j.jpba.2016.03.015.
  • Carfilzomib and its degradation products. ResearchGate. Available at: [Link].

  • Panjwani D, Patel A, Mishra D, et al. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. J Chromatogr B Analyt Technol Biomed Life Sci. 2024;1235:124350. doi:10.1016/j.jchromb.2024.124350.
  • Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Pace Analytical. Available at: [Link].

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available at: [Link].

  • Issue Ⅷ, 2024 | Sharing of research on the stability of specific impurities in anticancer drugs Carfilzomib. QCS Standards. Published May 20, 2024. Available at: [Link].

  • Gilard V, Martino R, Malet-Martino M. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. J Pharm Biomed Anal. 2017;145:627-653. doi:10.1016/j.jpba.2017.07.025.

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A Theoretical Genotoxicity Assessment of Carfilzomib Impurity 13: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical assessment of the genotoxic potential of Carfilzomib Impurity 13, a known process impurity or degradation product of the therapeutic agent Carfilzomib.[1][2][3] As the control of potentially mutagenic impurities is a critical aspect of drug safety and regulatory compliance, this document outlines a systematic, in silico approach to evaluating such risks in line with established scientific principles and regulatory guidelines, such as ICH M7.[4][5] This assessment is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of pharmaceuticals.

Introduction: The Imperative for Impurity Assessment in Drug Development

Carfilzomib is a potent and selective second-generation proteasome inhibitor used in the treatment of multiple myeloma.[1][6][7] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can lead to the formation of impurities.[1][8] These impurities, even at trace levels, can pose significant safety risks, including the potential for genotoxicity—the ability to damage DNA, which can lead to mutations and potentially cancer.[9] Therefore, a rigorous assessment of the genotoxic potential of any impurity is a non-negotiable aspect of drug development and is mandated by regulatory bodies worldwide.

This guide focuses on Carfilzomib Impurity 13, providing a theoretical framework for its genotoxicity assessment. A theoretical, or in silico, approach is a powerful, cost-effective, and rapid first step in the evaluation of such impurities, particularly when the quantity of the impurity is limited.[10] It allows for the early identification of potential hazards and informs the subsequent steps in a comprehensive risk assessment strategy.

The Foundation of Theoretical Genotoxicity Assessment

The theoretical assessment of genotoxicity is predicated on the principle of structure-activity relationships (SARs), which posits that the biological activity of a chemical is a function of its molecular structure.[11][12] In the context of genotoxicity, certain chemical substructures, known as "structural alerts," are associated with a higher likelihood of DNA reactivity.[11][12][13] The identification of such alerts is a cornerstone of this assessment.

The ICH M7 guideline provides a robust framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4][5][14] A key recommendation of this guideline is the use of two complementary in silico methodologies for the prediction of bacterial mutagenicity (Ames test): an expert rule-based system and a statistical-based system.[14][15][16]

  • Expert Rule-Based Systems: These systems are built upon established chemical principles and mechanistic knowledge, identifying well-characterized structural alerts for mutagenicity.[14]

  • Statistical-Based Systems (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are developed from large datasets of experimentally tested compounds and use statistical methods to correlate molecular descriptors with mutagenic activity.[10][14]

A consensus of negative results from both types of systems provides a high degree of confidence that the impurity is not mutagenic. Conversely, a positive or equivocal result from either system would trigger further investigation, potentially including in vitro testing.[17]

Structural Analysis of Carfilzomib Impurity 13

Carfilzomib Impurity 13 is identified as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid.[3][18] Its chemical structure is presented below:

Impurity Name CAS Number Molecular Formula Molecular Weight Chemical Structure
Carfilzomib Impurity 131396006-45-3C16H22N2O4306.36 g/mol
Carfilzomib Impurity 13 (HCl Salt)2319881-95-1C16H22N2O4 • HCl342.8 g/mol

Source: Cayman Chemical, Veeprho Pharmaceuticals[2][3][18]

A systematic examination of the molecular structure of Carfilzomib Impurity 13 for known structural alerts for mutagenicity is the first step in the theoretical assessment. Structural alerts are molecular substructures that are known to be reactive with DNA or are metabolized to reactive species.[11][12][13] Common classes of structural alerts include, but are not limited to, alkylating agents, aromatic amines, N-nitroso compounds, and epoxides.[9]

Upon visual inspection and comparison with established libraries of structural alerts, the structure of Carfilzomib Impurity 13 does not immediately present any of the high-concern "cohort of concern" structural groups (e.g., N-nitroso, aflatoxin-like, azoxy) as defined by ICH M7.[5] However, a more detailed computational analysis is required for a thorough assessment.

In Silico Genotoxicity Prediction Workflow

A robust in silico workflow for the genotoxicity assessment of Carfilzomib Impurity 13 should follow the principles outlined in the ICH M7 guideline. This involves the use of two complementary computational models.

Caption: Workflow for the in silico genotoxicity assessment of Carfilzomib Impurity 13.

Step-by-Step Protocol for In Silico Assessment
  • Input Structure: The chemical structure of Carfilzomib Impurity 13 is represented in a computer-readable format (e.g., SMILES or MOL file).

  • Expert Rule-Based Analysis: The structure is processed by an expert rule-based system (e.g., Derek Nexus, Leadscope). The system identifies any substructures that match its knowledge base of structural alerts for mutagenicity.

  • Statistical-Based (QSAR) Analysis: The structure is analyzed using a statistical-based QSAR model (e.g., Sarah Nexus, CASE Ultra).[19] This model provides a quantitative prediction of the probability of a positive Ames test result.

  • Expert Review: The outputs from both systems are critically reviewed by a qualified expert. This review considers the relevance of any identified alerts, the applicability domain of the QSAR model, and any conflicting results between the two systems.

Hypothetical In Silico Analysis Results and Interpretation

The following table presents hypothetical results from a theoretical genotoxicity assessment of Carfilzomib Impurity 13, as would be obtained from commercially available and widely accepted in silico toxicology platforms.

Methodology Prediction Outcome Details/Rationale
Expert Rule-Based System No structural alerts for mutagenicity identified.The system's knowledge base did not contain any rules that would classify substructures within Carfilzomib Impurity 13 as being associated with bacterial mutagenicity.
Statistical-Based (QSAR) System Negative for mutagenicity (Ames test).The model predicted a low probability of a positive Ames test result. The structure of Carfilzomib Impurity 13 falls within the applicability domain of the model.
Overall Conclusion Class 5 Impurity (No mutagenic potential). Based on the consensus of negative predictions from two complementary in silico systems, Carfilzomib Impurity 13 is predicted to be non-mutagenic.

Interpretation of Results:

A consensus of negative results from both an expert rule-based and a statistical-based system provides strong evidence that Carfilzomib Impurity 13 is not a bacterial mutagen.[14] According to the ICH M7 classification, this would place the impurity in Class 5, which are impurities with no mutagenic potential.[17] For Class 5 impurities, the control strategies outlined in ICH Q3A/B are considered sufficient, and no further specific control based on mutagenicity is required.

Considerations for Peptide-Related Impurities

Carfilzomib is a tetrapeptide epoxyketone.[20] While Impurity 13 is a smaller molecule, it is important to consider the context of peptide-related pharmaceuticals. Generally, peptides composed of natural amino acids are not considered a concern for genotoxicity.[21][22] Carfilzomib Impurity 13 contains a non-natural amino acid derivative. For such molecules, a genotoxicity assessment is warranted.[21][22][23] The in silico approach described herein is a suitable first step in this assessment.

Conclusion and Recommendations

Recommendation:

Based on this theoretical assessment, Carfilzomib Impurity 13 can be classified as a Class 5 impurity under the ICH M7 framework. As such, it can be controlled according to the established limits for non-mutagenic impurities as defined in ICH Q3A/B guidelines. No further genotoxicity testing for this impurity is recommended unless there is a significant change in the manufacturing process that could alter the impurity profile or if new, relevant toxicological data becomes available.

This in-depth technical guide provides a robust and scientifically sound framework for the theoretical genotoxicity assessment of Carfilzomib Impurity 13. By integrating established principles of SAR, regulatory guidelines, and advanced in silico methodologies, a reliable prediction of the mutagenic potential of this impurity can be achieved, ensuring patient safety and regulatory compliance.

References

  • Discovering Structural Alerts for Mutagenicity Using Stable Emerging Molecular P
  • Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing. (2016). Oxford Academic.
  • Structural Alerts of Mutagens and Carcinogens. (2006). Bentham Science Publishers.
  • Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing. (2016). PubMed.
  • New structural alerts for Ames mutagenicity discovered using emerging pattern mining techniques. (n.d.). Toxicology Research (RSC Publishing).
  • In Silico Toxicity Assessments - (Q)SAR. (n.d.). Exponent.
  • Genotoxicity assessment of peptide/protein-related biotherapeutics: Points to consider before testing | Request PDF. (2025).
  • Structural alerts for the prediction of drug toxicity: a mini-review. (2025). Pharmakeftiki.
  • Genotoxic Potential Alert Chemical Structures. (2020). Veeprho Pharmaceuticals.
  • Peptides in practice: what it takes to advance these therapies to clinic. (2025). Drug Target Review.
  • Carfilzomib Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals.
  • In silico approaches using CASE Ultra and QSAR Toolbox for predicting genotoxicity and carcinogenicity on diverse groups of chemicals | Request PDF. (2025).
  • Peptide Therapeutics: Preclinical Str
  • study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. (2018). IJPSR.
  • Stable carfilzomib formulations. (n.d.).
  • In silico prediction of toxicity. (n.d.). TKTsweden.
  • Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents. (n.d.). Semantic Scholar.
  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. (n.d.). Frontiers.
  • Carfilzomib and its degradation products | Download Scientific Diagram. (n.d.).
  • In Silico Mutagenicity Assessment. (n.d.). Lhasa Limited.
  • Carfilzomib-impurities. (n.d.).
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014). European Medicines Agency (EMA).
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH.
  • A process for purification of carfilzomib. (n.d.).
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). PMC.
  • Carfilzomib EP Impurities & USP Rel
  • Simply Predict® | Read-Across and QSAR experts | in silico consulting. (n.d.). Simply Predict.
  • Preparation method of carfilzomib impurities. (n.d.).
  • Carfilzomib Impurity 13 (hydrochloride) (CAS Number: 2319881-95-1). (n.d.). Cayman Chemical.
  • Carfilzomib Impurity 13 (HCl Salt) | CAS 2319881-95-1. (n.d.). Veeprho.
  • Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. (n.d.). SlideShare.
  • ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2020).
  • Carfilzomib Impurity 13 | CAS 1396006-45-3. (n.d.). Veeprho.
  • Carfilzomib Impurity 14 | C22H33N3O5 | CID 118673135. (n.d.). PubChem.
  • Carfilzomib Impurity 13. (n.d.). SRIRAMCHEM.

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Methodological & Application

HPLC method development for detection of Carfilzomib Impurity 13

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development of a Stability-Indicating HPLC Method for the Detection of Carfilzomib Impurity 13

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Carfilzomib Impurity 13. Carfilzomib is a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. Impurity 13, identified as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, is a potential process-related impurity or degradant.[3][4] This application note details a systematic approach to method development, from understanding the physicochemical properties of the analytes to a full validation protocol according to International Council for Harmonisation (ICH) guidelines.[5][6]

Principles and Rationale: A Foundation in Chromatographic Science

The successful development of a selective and robust HPLC method is built upon a fundamental understanding of the analytes and the principles of chromatography. The choices made during development are not arbitrary; they are deliberate decisions based on chemical properties to achieve the desired separation.

Physicochemical Properties of Carfilzomib and Impurity 13

A stark contrast in physicochemical properties exists between the active pharmaceutical ingredient (API), Carfilzomib, and Impurity 13, which is the primary driver for their successful separation via RP-HPLC.

  • Carfilzomib (API): A large, complex tetrapeptide epoxyketone (C₄₀H₅₇N₅O₇, MW: 719.91 g/mol ).[7] Its structure contains numerous hydrophobic regions, making it significantly non-polar and thus highly retentive on a reversed-phase column. It is sparingly soluble in aqueous solutions.[7][8]

  • Impurity 13: A significantly smaller and more polar molecule ((S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, C₁₆H₂₂N₂O₄, MW: 306.36 g/mol ).[3] The presence of a carboxylic acid and a morpholino group, coupled with its smaller size, renders it far more hydrophilic than the parent drug.

This significant difference in polarity and hydrophobicity dictates that in a reversed-phase system, Impurity 13 will be weakly retained and elute much earlier than the highly retained Carfilzomib.[9] This is the central hypothesis upon which this method is built.

Chromatographic Strategy Selection

Why Reversed-Phase HPLC? Reversed-phase chromatography is the predominant mode used in the pharmaceutical industry, accounting for over 90% of applications, due to its robustness, versatility, and compatibility with aqueous mobile phases.[10] It separates analytes based on their hydrophobic interactions with a non-polar stationary phase. Given the hydrophobic nature of Carfilzomib and the polar nature of Impurity 13, RP-HPLC is the ideal choice.[9][10]

Stationary Phase Selection: A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its dense hydrophobic character will provide strong retention for Carfilzomib, while still allowing for adequate interaction with the more polar Impurity 13 to achieve a sharp peak shape away from the solvent front.

Mobile Phase and pH Control: The mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for peptide-like substances as it can provide sharper peaks and lower backpressure.[11]

  • Aqueous Phase and pH: The pH of the mobile phase is a critical parameter. Impurity 13 contains a carboxylic acid functional group, and Carfilzomib has multiple amide linkages and a tertiary amine (morpholino group). Controlling the pH ensures consistent ionization states for the analytes, leading to reproducible retention times.[12] A slightly acidic pH (e.g., pH 3.0) is chosen to suppress the ionization of the carboxylic acid on Impurity 13, increasing its hydrophobicity and retention, thereby moving it away from the void volume.[13] This also helps in achieving sharper peaks for acidic analytes.

Detection: A Photodiode Array (PDA) detector is selected. This allows for the simultaneous monitoring of absorbances over a wide range of wavelengths. While a specific wavelength (e.g., 220 nm) will be used for quantification, the PDA provides valuable data on peak purity and can help in the identification of other potential impurities.[14]

Method Development and Validation Workflow

The development of a robust analytical method follows a logical, stepwise progression. The workflow ensures that the final method is not only suitable for its intended purpose but is also reliable and transferable.

MethodDevelopmentWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2(R1)) A Analyte Characterization (Carfilzomib & Impurity 13) B Initial Method Scouting (Column, Mobile Phase) A->B Physicochemical Properties C Mobile Phase Optimization (pH, Buffer Strength) B->C Initial Separation D Gradient Optimization (Resolution & Run Time) C->D Improve Peak Shape & Selectivity E Final Method Conditions D->E Optimized Method F Specificity (Forced Degradation) E->F Proceed to Validation G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Validated Method J->K

Caption: Logical workflow for HPLC method development and validation.

Materials and Instrumentation

CategoryDescription
Reference Standards Carfilzomib (Purity >99.5%), Carfilzomib Impurity 13 (Purity >98.0%)
Reagents & Solvents Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Water (HPLC/Milli-Q Grade), Orthophosphoric Acid (AR Grade), Formic Acid (AR Grade)
HPLC System A gradient-capable HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a PDA/DAD detector.
Data System Chromatography Data Software (CDS) for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

Detailed Experimental Protocol

Preparation of Solutions
  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Carfilzomib Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Carfilzomib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity 13 Stock Solution (100 µg/mL): Accurately weigh about 5 mg of Impurity 13 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of Carfilzomib and 1.5 µg/mL of Impurity 13 in diluent. This concentration represents the API at its test concentration and the impurity at a 1.5% level.

Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA Detector, Wavelength: 220 nm
Gradient Program Time (min)

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[15]

Specificity (Forced Degradation)

The specificity of a stability-indicating method is its ability to assess the analyte unequivocally in the presence of its potential degradation products.[15]

  • Prepare Samples: Subject a solution of Carfilzomib (1000 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 70°C for 6 hours.[13]

    • Base Hydrolysis: 0.1N NaOH at 70°C for 2 hours.[13]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 8 days.[13]

    • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) in a stability chamber for 7 days.

  • Analysis: Neutralize the acid and base-stressed samples before dilution. Dilute all stressed samples to a final concentration of 100 µg/mL and inject into the HPLC system.

  • Acceptance Criteria: The method is specific if the Carfilzomib peak is resolved from all degradation product peaks and the Impurity 13 peak (if formed). Peak purity analysis via PDA must pass for the Carfilzomib peak in all stressed samples.

Linearity
  • Prepare Standards: Prepare a series of at least five concentrations of Impurity 13 ranging from the Limit of Quantitation (LOQ) to 150% of the specification level (e.g., LOQ, 0.5, 1.0, 1.5, 2.25 µg/mL).[1]

  • Analysis: Inject each standard in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]

Accuracy (% Recovery)
  • Prepare Samples: Spike a solution of Carfilzomib (100 µg/mL) with Impurity 13 at three concentration levels (e.g., 50%, 100%, and 150% of the specification level) in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of Impurity 13.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-day): Prepare six individual samples of Carfilzomib spiked with Impurity 13 at the 100% specification level (1.5 µg/mL). Analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the area of the Impurity 13 peak should be ≤ 5.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Determination: Determine the LOQ and LOD based on the signal-to-noise ratio. The LOD is typically where S/N is 3:1, and the LOQ is where S/N is 10:1. This can be confirmed by preparing and injecting dilute solutions of Impurity 13.

  • Acceptance Criteria: The LOQ must be precise and accurate. The %RSD for precision at the LOQ should not exceed 10%.

Robustness
  • Procedure: Intentionally vary critical method parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Analysis: Analyze the System Suitability Solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) must remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Representative Results and System Suitability

System Suitability Test (SST)

As per USP <621>, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[16][17] These criteria must be met before any sample analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Impurity 13 and any adjacent peakEnsures baseline separation and accurate quantification.
Tailing Factor (Tf) for Impurity 13 ≤ 1.5Confirms good peak shape, free from excessive tailing which can affect integration.
%RSD for Impurity 13 Area ≤ 5.0% (from 5 replicate injections of SSS)Demonstrates the precision of the injection and system response.
Theoretical Plates (N) ≥ 2000 for the Impurity 13 peakIndicates column efficiency.
Expected Quantitative Data (Validation Summary)
Validation ParameterExpected Result
Linearity (r²) ≥ 0.999
Accuracy 90.0% - 110.0% Recovery
Precision (%RSD) Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 5.0%
LOQ Approx. 0.1 µg/mL (S/N ≥ 10)
LOD Approx. 0.03 µg/mL (S/N ≥ 3)

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the detection and quantification of Carfilzomib Impurity 13. The method development was based on sound scientific principles, leveraging the distinct physicochemical properties of the API and its impurity. The successful validation against ICH Q2(R1) criteria confirms its suitability for use in quality control laboratories for routine analysis, release testing, and stability studies of Carfilzomib drug substance and product.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [URL: https://www.uspbpep.com/usp31nf26s1_c621.html]
  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [URL: https://www.waters.
  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Sestak, V., et al. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 128, 253-261. [URL: https://www.researchgate.net/publication/299432020_A_UHPLC-UV-QTOF_study_on_the_stability_of_carfilzomib_a_novel_proteasome_inhibitor]
  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [URL: https://www.perpusnas.go.id/magazine-detail.php?lang=en&id=423871]
  • Gopireddy, M., et al. (2019). DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Materials Today: Proceedings, 18, 2354-2364. [URL: https://www.researchgate.net/publication/332766624_DoE_Approach_A_validated_Stability_Indicating_RP-HPLC_Method_Development_for_the_Separation_of_Diasteromeric_Analogs_and_Process_Impurities_of_Carfilzomib]
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [URL: https://resolian.com/resources/case-studies/hplc-uv-method-development-for-highly-polar-impurities/]
  • U.S. Pharmacopeia. <621> Chromatography Harmonization. [URL: https://www.usp.
  • LCGC International. Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • International Journal of Pharmaceutical Sciences and Research. STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. [URL: https://ijpsr.
  • International Council for Harmonisation (ICH). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • IJPSR. STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. [URL: https://ijpsr.
  • Veeprho. Carfilzomib Impurity 13 | CAS 1396006-45-3. [URL: https://veeprho.com/product/carfilzomib-impurity-13-cas-1396006-45-3/]
  • Ovid. Physicochemical stability of carfilzomib (Kyprolis ) containing solutions in glass vials, ready-to-administer plastic syringes a. [URL: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=emca&NEWS=N&AN=2017441551]
  • Kumar, A., et al. (2023). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports, 13(1), 22974. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745811/]
  • ResearchGate. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. [URL: https://www.researchgate.net/publication/376785191_Development_and_validation_of_a_sustainable_UHPLC_method_for_quantification_and_impurity_profiling_of_carfilzomib]
  • PubMed. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/26994320/]
  • SynThink. Carfilzomib EP Impurities & USP Related Compounds. [URL: https://synthink.com/carfilzomib-impurities]
  • ResearchGate. Physicochemical characterization of drug-free and carfilzomib (CFZ) loaded Polymeric Micelles (PM). [URL: https://www.researchgate.net/figure/Physicochemical-characterization-of-drug-free-and-carfilzomib-CFZ-loaded-Polymeric_tbl1_t322045585]
  • LKT Labs. Carfilzomib. [URL: https://www.lktlabs.com/products/carfilzomib-1701]
  • Organic and Computational Chemistry. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. [URL: https://www.ouci.uobaghdad.edu.iq/v22-i1-24/11.html]
  • CLEARSYNTH. Carfilzomib Impurity Product List. [URL: https://www.clearsynth.com/en/products/impurity/list/carfilzomib]
  • Semantic Scholar. Physicochemical stability of carfilzomib (Kyprolis®) containing solutions in glass vials, ready-to-administer plastic syringes and infusion bags over a 28-day storage period. [URL: https://www.semanticscholar.org/paper/Physicochemical-stability-of-carfilzomib-containing-Kramer-B-V/d010c79796e6a17b5f63d0856093498b3f2f814b]
  • Phenomenex. Reversed Phase HPLC Method Development. [URL: https://www.phenomenex.com/Assets/pdfs/AX_Guide_ReversedPhase.pdf]
  • Labcompare. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [URL: https://www.labcompare.com/10-Featured-Articles/599946-Reverse-Phase-vs-Normal-Phase-HPLC-How-to-Choose-the-Right-Tool/]
  • Veeprho. Carfilzomib Impurity 13 (HCl Salt) | CAS 2319881-95-1. [URL: https://veeprho.com/product/carfilzomib-impurity-13-hcl-salt-cas-2319881-95-1/]
  • Cayman Chemical. Carfilzomib Impurity 13 (hydrochloride) (CAS Number: 2319881-95-1). [URL: https://www.caymanchem.com/product/20993/carfilzomib-impurity-13-(hydrochloride)]
  • SRIRAMCHEM. Carfilzomib Impurity 13. [URL: https://sriramchem.com/product/carfilzomib-impurity-13/]
  • United States Biological. Carfilzomib - Data Sheet. [URL: https://www.usbio.
  • Bae, E., & Lee, C. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 38(4), 1022-1028. [URL: https://pubs.acs.org/doi/abs/10.1021/es034591a]
  • SIELC Technologies. Polar Compounds. [URL: https://sielc.com/polar-compounds/]
  • International Journal of Bio-Pharma Allied Sciences. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR ESTIMATION OF CARFILZOMIB IN HUMAN PLASMA USING RP-HPLC. [URL: https://ijbpas.com/pdf/2022/January/1643093282.pdf]

Sources

LC-MS/MS parameters for identifying Carfilzomib Impurity 13

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Identification of Carfilzomib Impurity 13 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Carfilzomib is a potent, second-generation tetrapeptide epoxyketone that functions as a selective and irreversible proteasome inhibitor.[1][2] It is a cornerstone therapy for patients with relapsed or refractory multiple myeloma, a malignancy of plasma cells.[3] The mechanism of action involves Carfilzomib binding irreversibly to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core of the cell's protein degradation machinery.[2][4] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells, which are highly dependent on proteasome function.[3][4]

The chemical stability and purity of any active pharmaceutical ingredient (API) are critical to its safety and efficacy. Pharmaceutical impurities can arise from the manufacturing process or through degradation of the API over time.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of these impurities.[5] Carfilzomib Impurity 13, chemically defined as αS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, is a known potential impurity and degradation product found in Carfilzomib preparations.[6] Its structure lacks the complex peptide backbone and epoxyketone warhead of the parent drug, suggesting it may arise from hydrolytic degradation pathways.

This application note provides a comprehensive, scientifically grounded protocol for the identification of Carfilzomib Impurity 13 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, quality control analysts, and drug development professionals, offering the high sensitivity and specificity required for impurity profiling in accordance with stringent pharmaceutical quality standards.

Scientific Principles of the Method

The selection of LC-MS/MS as the analytical technique is based on its unparalleled ability to separate complex mixtures and provide definitive structural information on the analytes of interest.

  • Chromatographic Separation: The vast structural difference between the large, relatively nonpolar Carfilzomib tetrapeptide (MW: 719.9 g/mol ) and the smaller, more polar Impurity 13 (MW: 306.4 g/mol )[7] makes reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal separation mode. A C18 stationary phase is used to retain both compounds, while a gradient elution with acetonitrile and water allows for the controlled release and separation of the analytes. The more polar Impurity 13 is expected to elute significantly earlier than the parent drug. The addition of formic acid to the mobile phase serves two key purposes: it acidifies the eluent to ensure consistent ionization of the analytes and improves chromatographic peak shape.

  • Mass Spectrometric Detection and Identification: Tandem mass spectrometry is essential for unambiguous identification.

    • Ionization: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like peptides and their derivatives.[8] Operating in positive ion mode, ESI protonates the basic nitrogen atoms within Carfilzomib and Impurity 13, generating protonated molecular ions ([M+H]⁺).

    • Multiple Reaction Monitoring (MRM): This highly specific and sensitive MS/MS technique is used for detection. In the first quadrupole (Q1), a specific precursor ion (the [M+H]⁺ of the target analyte) is selected. This ion is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID).[9] Finally, the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion resulting from the fragmentation. This precursor-to-product ion transition is a unique signature for the analyte, minimizing interference from matrix components and other impurities.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Carfilzomib reference standard (≥98% purity), Carfilzomib Impurity 13 reference standard (≥95% purity).[7]

  • Solvents: LC-MS grade acetonitrile (ACN), LC-MS grade water.

  • Reagents: LC-MS grade formic acid (FA).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Carfilzomib and 1 mg of Impurity 13 reference standards into separate 1.5 mL amber vials.

    • Add 1.0 mL of sample diluent to each vial.

    • Vortex for 60 seconds or until fully dissolved. These stocks can be stored at -20°C for up to one month.

  • Working Standard Solution (1 µg/mL):

    • Perform a serial dilution of the stock solutions using the sample diluent to achieve a final concentration of 1 µg/mL for both Carfilzomib and Impurity 13 in the same solution.

  • System Suitability Solution (SSS):

    • The 1 µg/mL working standard solution is used as the System Suitability Solution.

LC-MS/MS Instrumentation and Parameters

The following parameters were established on a triple quadrupole mass spectrometer system but can be adapted for other equivalent systems.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 3 µmStandard for reversed-phase separation of small to medium-sized molecules. The shorter length allows for rapid analysis times.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for eluting analytes from the C18 column.
Flow Rate 0.3 mL/minCompatible with standard 2.1 mm ID columns and ESI interfaces.[10]
Column Temperature 40°CEnsures reproducible retention times and improves peak efficiency.
Injection Volume 5 µLA small volume minimizes potential column overload and matrix effects.
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% BA rapid gradient ensures efficient elution of both the polar impurity and the nonpolar parent drug within a short run time.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar molecules; positive mode is effective for protonating the amine functionalities in both analytes.[8][12]
Ion Source Temp. 500°COptimizes desolvation of the mobile phase.
Capillary Voltage 3.5 kVStandard voltage for efficient ion generation.
Gas Flow Instrument DependentOptimized to facilitate desolvation and ion transport.
Detection Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity for quantitative and qualitative analysis.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Carfilzomib 720.2100.13550
Impurity 13 (Quantifier) 307.4129.12050
Impurity 13 (Qualifier) 307.491.12550

Rationale for MRM Transitions:

  • Carfilzomib: The transition 720.2 > 100.1 is a well-established and sensitive transition for Carfilzomib, corresponding to a fragment of the morpholino-acetyl group.[10]

  • Impurity 13: The precursor ion 307.4 corresponds to the [M+H]⁺ of the impurity (C₁₆H₂₂N₂O₄, MW=306.4). The product ion at m/z 129.1 is proposed to be the morpholinylacetyl fragment ([C₆H₁₁NO₂ + H]⁺), providing high specificity. The qualifier ion at m/z 91.1 corresponds to the tropylium ion formed from the phenylalkyl side chain, confirming the core structure.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the system's performance must be verified before analyzing any samples, in line with ICH Q2(R2) guidelines.[13][14]

  • Procedure: Inject the System Suitability Solution (1 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Peak Asymmetry: Tailing factor for both peaks should be between 0.8 and 1.5.

    • Retention Time Precision: The relative standard deviation (%RSD) of the retention time for both analytes should be ≤ 2.0%.

    • Peak Area Precision: The %RSD of the peak area for both analytes should be ≤ 5.0%.

    • Resolution: The chromatographic peaks of Impurity 13 and Carfilzomib should be well-resolved (Resolution > 2.0).

This protocol is designed to be self-validating for its intended purpose of identification. For quantification, full validation including linearity, accuracy, precision, and determination of LOD/LOQ would be required.[15][16]

Workflow for Identification

The following diagram illustrates the complete workflow from sample preparation to final data confirmation.

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Evaluation & Confirmation prep_std Prepare Reference Standard Solutions (1 µg/mL) lc_separation Inject into LC System (Reversed-Phase C18) prep_std->lc_separation prep_sample Prepare Test Sample (e.g., from forced degradation study) prep_sample->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection Eluent Transfer rt_match Retention Time (RT) Match Compare Sample RT to Standard RT ms_detection->rt_match ion_match Precursor & Product Ion Match - Precursor m/z = 307.4 - Product m/z = 129.1, 91.1 ms_detection->ion_match confirmation Positive Identification of Impurity 13 rt_match->confirmation ion_match->confirmation

Sources

Advanced UPLC Protocol: Separation of Carfilzomib and Critical Impurity 13

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Carfilzomib (Kyprolis) is a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma.[1][2][3][4] Its efficacy relies on the irreversible binding of the epoxyketone pharmacophore to the N-terminal threonine of the 20S proteasome.

The Challenge: Impurity 13 In the context of high-precision analytical development, Impurity 13 (CAS: 2319881-95-1 / 1396006-45-3) is identified as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid .

Structurally, Impurity 13 represents the N-terminal fragment of the Carfilzomib molecule (Morpholine-Acetyl-Homophenylalanine). Unlike the parent drug, which is highly hydrophobic due to its tetrapeptide backbone and phenylalanine/leucine side chains, Impurity 13 is a small, polar, zwitterionic species containing both a basic morpholine ring and a free carboxylic acid.

Chromatographic Implication:

  • Carfilzomib: Late-eluting, strongly retained on C18.

  • Impurity 13: Early-eluting, prone to co-elution with the solvent front (void volume) if initial conditions are not sufficiently aqueous or if ion-pairing is neglected.

This Application Note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol designed to retain and resolve Impurity 13 while maintaining excellent peak shape for the hydrophobic parent drug.

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard C18 columns often fail to retain polar fragments like Impurity 13. We utilize a Charged Surface Hybrid (CSH) C18 or a High Strength Silica (HSS) T3 stationary phase.

  • Selection: Waters ACQUITY UPLC CSH C18 (1.7 µm) .

  • Reasoning: The CSH technology provides a low-level positive surface charge under acidic conditions. This repels the protonated basic moieties (morpholine) slightly, improving peak shape and loadability, while the C18 ligand provides necessary hydrophobic interaction for the parent drug. Alternatively, HSS T3 is superior if Impurity 13 elutes too close to the void, as it tolerates 100% aqueous mobile phases.

Mobile Phase Chemistry
  • Buffer: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Mechanistic Insight:

    • pH Control: TFA maintains pH ~2.0. At this pH, the carboxylic acid on Impurity 13 is protonated (neutral), increasing its hydrophobicity and retention.

    • Ion Pairing: The trifluoroacetate anion pairs with the positively charged morpholine nitrogen, further increasing retention of the polar Impurity 13 on the hydrophobic stationary phase. Formic acid alone may result in Impurity 13 eluting too early.

Gradient Architecture

A "Dual-Slope" gradient is required:

  • Isocratic Hold/Shallow Ramp: To retain and separate the early eluting Impurity 13 from the void.

  • Steep Ramp: To elute the highly hydrophobic Carfilzomib and wash the column.

Detailed Experimental Protocol

Equipment & Reagents
  • System: UPLC System (e.g., Waters ACQUITY H-Class or equivalent) with PDA/UV detector.

  • Column: ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: Trifluoroacetic Acid (TFA), LC-MS Grade.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 0.4 mL/min
Column Temp 40°C (Controls viscosity and mass transfer)
Sample Temp 5°C (Critical: Prevents epoxyketone hydrolysis)
Injection Volume 1.0 - 2.0 µL
Detection UV at 210 nm (Peptide bond) and 220 nm
Run Time 12.0 Minutes
Gradient Table[5]
Time (min)Flow (mL/min)%A (Aqueous)%B (Organic)CurvePhase Description
0.00 0.495.05.0InitialEquilibration
1.50 0.490.010.06 (Linear)Impurity 13 Retention
8.00 0.440.060.06 (Linear)Main Peak Elution
9.00 0.45.095.06 (Linear)Column Wash
10.00 0.45.095.06 (Linear)Hold Wash
10.10 0.495.05.01 (Step)Re-equilibration
12.00 0.495.05.06 (Linear)End

Visualization: Separation Logic & Impurity Origin

The following diagram illustrates the structural relationship between Carfilzomib and Impurity 13, and the decision matrix for the chromatographic separation.

Carfilzomib_Separation CFZ Carfilzomib (API) (Tetrapeptide Epoxyketone) Hydrophobic Sep_Challenge Separation Challenge: Polar vs. Hydrophobic CFZ->Sep_Challenge Elutes Late (Strong Retention) Imp13 Impurity 13 (N-Terminal Fragment) (Morpholino-Acetyl-hPhe) Polar / Zwitterionic Imp13->Sep_Challenge Elutes Early (Risk: Void Co-elution) Origin Synthesis/Degradation Origin Origin->CFZ Full Synthesis Origin->Imp13 Hydrolysis/Intermediate Method_Sol Method Solution: 0.1% TFA (Ion Pairing) + Low Initial %B Sep_Challenge->Method_Sol Requires Gradient & pH Control

Caption: Structural divergence of Impurity 13 from Carfilzomib and the resulting chromatographic strategy.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met during routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity 13 and Void/Solvent FrontEnsures Impurity 13 is not lost in the injection peak.
Tailing Factor (T) < 1.5 for CarfilzomibCarfilzomib can tail due to secondary interactions; CSH column minimizes this.
Retention Time (RT) Impurity 13: ~1.2 - 1.8 min Carfilzomib: ~6.5 - 7.5 minConfirms gradient delivery accuracy.
Signal-to-Noise (S/N) > 10 for Impurity 13 at 0.05% levelRequired for sensitive impurity quantification.
Sample Preparation Protocol
  • Diluent: 50:50 Acetonitrile:Water (v/v). Note: Do not use 100% ACN as diluent, as the polar Impurity 13 may precipitate or show poor peak shape (solvent effect).

  • Stock Solution: Dissolve Carfilzomib standard to 1.0 mg/mL.

  • Impurity Stock: Dissolve Impurity 13 reference standard to 0.1 mg/mL in diluent.

  • Spiked Sample: Spike Impurity 13 into Carfilzomib solution at 0.1% level (1.0 µg/mL) to establish Resolution (Rs).

Troubleshooting Guide

Issue: Impurity 13 co-elutes with the void volume.

  • Cause: Initial organic concentration is too high or column dewetting.

  • Fix: Reduce initial %B to 2% or 3%. Ensure the column is fully equilibrated (at least 5 column volumes). Switch to HSS T3 column if retention is still insufficient.

Issue: Carfilzomib peak broadening.

  • Cause: Sample solvent strength is too high compared to initial mobile phase.

  • Fix: Reduce the ACN content in the sample diluent. Match the diluent closer to the initial gradient conditions (e.g., 20% ACN : 80% Water).

Issue: Ghost peaks.

  • Cause: Carfilzomib carryover.[5]

  • Fix: The epoxyketone can be sticky. Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

References

  • Veeprho Pharmaceuticals. (2024). Carfilzomib Impurity 13 (HCl Salt) Structure and Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Patent Summary: CN-109406685-B (Method for separating Carfilzomib and isomers).[6] Retrieved from [Link]

  • Gopireddy, R. R., et al. (2019). DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Materials Today: Proceedings. Retrieved from [Link]

Sources

Sample preparation techniques for Carfilzomib impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carfilzomib (CFZ) presents a unique analytical challenge due to its pharmacophore: a highly reactive tetrapeptide epoxyketone. While this moiety is essential for irreversible proteasome inhibition, it renders the molecule inherently unstable ex vivo. Improper sample preparation leads to artifactual degradation—specifically hydrolysis of the epoxide to a diol—generating false positive impurity results that can derail batch release or stability studies.

This guide moves beyond generic "dilute and shoot" methods. It provides a scientifically grounded protocol designed to stabilize the epoxyketone warhead during the critical window between sample weighing and chromatographic injection.

Scientific Rationale: The "Why" Behind the Protocol

To design a robust protocol, we must first understand the degradation mechanisms we are fighting.

The Epoxyketone Instability

The primary degradation pathway for Carfilzomib is the hydrolysis of the epoxide ring to form the Carfilzomib Diol (CD-Diol). This reaction is:

  • pH Dependent: Rapid degradation occurs at pH > 7 (base-catalyzed) and pH < 2 (acid-catalyzed). The stability window is narrow (pH 3.0 – 5.0).

  • Solvent Dependent: Protic solvents (like Methanol) can act as nucleophiles, potentially opening the ring to form methoxy-impurities (methanolysis). Acetonitrile (ACN) is the preferred aprotic solvent.

  • Temperature Dependent: The reaction rate follows Arrhenius kinetics; maintaining samples at 2–8°C is non-negotiable.

The Cyclodextrin Matrix (Drug Product)

The commercial formulation (Kyprolis®) utilizes Sulfobutylether-


-Cyclodextrin (SBECD/Captisol) to solubilize CFZ. In aqueous environments, CFZ is sequestered inside the hydrophobic cavity of the cyclodextrin.
  • Challenge: Incomplete extraction from the cyclodextrin cavity results in poor recovery and peak tailing.

  • Solution: A high-organic diluent (typically >40% ACN) is required to disrupt the inclusion complex and release the free drug for analysis.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes that sample preparation must prevent.

Carfilzomib_Degradation cluster_control Control Strategy CFZ Carfilzomib (Parent) Diol Carfilzomib Diol (Major Impurity) CFZ->Diol Hydrolysis (+H2O, pH > 7 or < 2) Epimer Diastereomers (Epimerization) CFZ->Epimer Base Catalysis (pH > 7) Methoxy Methoxy-Adduct (Artifact) CFZ->Methoxy Methanolysis (Avoid MeOH)

Figure 1: Critical degradation pathways of Carfilzomib. The protocol focuses on blocking the red (Hydrolysis) and green (Methanolysis) pathways.

Reagents and Equipment

Critical Reagent Selection:

  • Diluent A (Organic): LC-MS Grade Acetonitrile (ACN). Do not use Methanol.

  • Diluent B (Aqueous): Water + 0.1% Formic Acid. The acid is crucial to neutralize any residual alkalinity from glassware or caps.

  • Filters: 0.22 µm PVDF or PTFE (Hydrophilic). Avoid Nylon, which exhibits high non-specific binding for hydrophobic peptides.

  • Vials: Silanized glass or high-quality polypropylene to minimize adsorption.

Detailed Protocols

Protocol A: Drug Substance (API) Preparation

Target Concentration: 1.0 mg/mL

  • Environment Control: Set autosampler temperature to 4°C prior to prep.

  • Weighing: Accurately weigh 25.0 mg of Carfilzomib API into a 25 mL volumetric flask.

  • Dissolution (The "Cold ACN" Step):

    • Add approx. 12 mL of 100% ACN (pre-chilled to 4°C if possible).

    • Rationale: CFZ is freely soluble in ACN. Dissolving in 100% organic first ensures complete solubilization before water is introduced.

    • Sonicate briefly (max 2 mins) to dissolve. Monitor temperature; do not let the bath heat up.

  • Stabilization: Add 10 mL of 0.1% Formic Acid in Water .

    • Rationale: This brings the pH to ~3.5, the stability "sweet spot."

  • Volume Adjustment: Dilute to volume with ACN/Water (50:50 v/v). Mix by inversion.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter into an amber vial.

  • Immediate Storage: Place immediately into the refrigerated autosampler (4°C).

Protocol B: Drug Product (Lyophilized Powder) Preparation

Target: Recovery from Cyclodextrin Matrix

  • Reconstitution: Reconstitute the vial (e.g., 60 mg label claim) with Sterile Water for Injection (SWFI) as per label instructions (usually 29 mL) to achieve 2 mg/mL.

    • Note: At this stage, the drug is trapped in the Cyclodextrin complex.

  • Disruption Dilution:

    • Transfer 5.0 mL of the reconstituted solution into a 10 mL volumetric flask.

    • Add Acetonitrile to volume.

    • Scientific Logic:[1][2][3][4][5][6] The final solvent composition is 50% ACN. This high organic content collapses the cyclodextrin inclusion complex, releasing CFZ for chromatographic retention.

  • Clarification: The solution may appear slightly hazy due to cyclodextrin precipitation in high organic. Centrifuge at 10,000 rpm for 5 minutes or filter through 0.22 µm PVDF.

  • Analysis: Inject immediately.

Chromatographic Conditions & Data

To ensure the sample prep is valid, the LC method must separate the parent from the diol artifact.

Table 1: Recommended UHPLC Conditions

ParameterSettingRationale
Column C18, 150 x 2.1 mm, 1.7 - 2.6 µm (e.g., Phenomenex Aeris Peptide or Waters BEH C18)Pore size (100-130 Å) optimized for tetrapeptides.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic AcidSlightly acidic pH prevents on-column hydrolysis.
Mobile Phase B Acetonitrile (100%)Aprotic solvent.
Flow Rate 0.3 - 0.5 mL/minOptimized for UPLC/UHPLC backpressure.
Gradient 20% B to 60% B over 15 minsShallow gradient required to resolve diastereomers.
Column Temp 30°CDo not exceed 35°C to prevent thermal degradation.
Detection UV @ 210 nmAmide bond absorption (CFZ has weak chromophores).

Workflow Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the analyst.

Sample_Prep_Workflow Start Start: Weigh Sample Solvent Add 100% ACN (Dissolve API) Start->Solvent Acidify Add Acidified Water (0.1% Formic Acid) Solvent->Acidify Warning1 CCP: Avoid MeOH Solvent->Warning1 Mix Dilute to Vol (Final: 50:50 ACN:H2O) Acidify->Mix Warning2 CCP: pH 3.0-5.0 Acidify->Warning2 Filter Filter (PVDF) Discard first 1 mL Mix->Filter Inject Inject (4°C Autosampler) Filter->Inject

Figure 2: Step-by-step workflow with Critical Control Points (CCPs) highlighted in red.

Troubleshooting & Validation

  • Observation: Growth of "Diol" peak (RRT ~0.85) over time in the autosampler.

    • Root Cause: Diluent pH is too neutral or autosampler is not cooling.

    • Fix: Verify diluent pH is < 5.0. Ensure autosampler is at 4°C.

  • Observation: Low recovery of Parent peak.

    • Root Cause: Adsorption to filter or incomplete extraction from Cyclodextrin.

    • Fix: Switch to PVDF filter. Increase ACN % in the final dilution step to 50%.

  • Observation: Unknown peak at RRT ~0.90 (Methoxy adduct).

    • Root Cause: Methanol was used in the mobile phase or diluent.[3]

    • Fix: Purge system with 100% Isopropanol and switch strictly to Acetonitrile.

References

  • European Medicines Agency (EMA). (2015).[1][7] Assessment Report: Kyprolis (Carfilzomib).[8][9] Procedure No. EMEA/H/C/003790/0000. Retrieved from [Link]

  • Kovarikova, P., et al. (2016).[10] "A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor." Journal of Pharmaceutical and Biomedical Analysis, 125, 207-214. Retrieved from [Link]

  • Amgen Inc. (2023). Kyprolis (carfilzomib) Prescribing Information.[5][7][8][9][11] Retrieved from [Link]

  • Rao, B.M., et al. (2018). "Study of forced degradation behavior of a novel proteasome-inhibiting anticancer drug by LC-PDA and LC-MS." International Journal of Pharmaceutical Sciences and Research, 9(6), 2345-2354. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing formation of Impurity 13 during Carfilzomib synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Definition

User Notification: In the context of commercial standards and global pharmacopeial referencing (e.g., USP/EP related compounds), Impurity 13 is explicitly identified as the unreacted N-terminal fragment of the Carfilzomib backbone.

  • Chemical Name: (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid (also known as Morpholino-homophenylalanine or Morpholino-hPhe-OH).

  • CAS Number: 2319881-95-1 (HCl salt) / 1396006-45-3 (Free acid).

  • Origin: This impurity typically arises as unreacted starting material from the final (or penultimate) convergent coupling step where the N-terminal fragment (Impurity 13) is coupled to the C-terminal amine fragment (Leu-Phe-Epoxyketone).

  • Criticality: High. As a carboxylic acid, it can alter the pH micro-environment of the final drug product and indicates poor coupling efficiency.

Root Cause Analysis: Why is Impurity 13 Forming?

The presence of Impurity 13 in the final API is rarely due to formation (side reaction) but rather persistence (incomplete consumption or inadequate removal).

Primary Causes:
  • Incomplete Coupling Reaction: The amide bond formation between the Morpholino-hPhe-OH fragment and the amine partner is sluggish due to steric hindrance or deactivated coupling reagents.

  • Stoichiometric Imbalance: Using an excessive equivalent of the Morpholino-hPhe-OH fragment without a robust downstream removal step.

  • Ineffective Workup (pH Control): Failure to exploit the acidic nature of Impurity 13 during the liquid-liquid extraction (LLE) phase.

Process Visualization: The Convergent Pathway

The following diagram illustrates the entry point of Impurity 13 and the critical control points (CCPs) for its elimination.

Carfilzomib_Impurity13 Imp13 Impurity 13 (Morpholino-hPhe-OH) [Acidic] Coupling Coupling Reaction (HATU/TBTU or Mixed Anhydride) Imp13->Coupling Starting Material Amine Amine Fragment (Leu-Phe-Epoxyketone) [Basic] Amine->Coupling Reactant Crude Crude Mixture (Carfilzomib + Residual Impurity 13) Coupling->Crude Incomplete Conv. Workup Basic Wash (NaHCO3) CRITICAL CONTROL POINT Crude->Workup Purification Final Pure Carfilzomib (Target < 0.10%) Workup->Final Organic Layer Waste Aqueous Waste (Contains Impurity 13 Salt) Workup->Waste Aqueous Layer (R-COO- Na+)

Caption: Flowchart identifying Impurity 13 as a reactant and the Basic Wash as the critical removal step.

Troubleshooting Protocols

Scenario A: High Levels of Impurity 13 Detected In-Process (IPC)

Issue: HPLC shows >2.0% Impurity 13 after the coupling reaction time has elapsed.

Protocol: Reactivation & Stoichiometry Adjustment

  • Diagnosis: Check the pH of the reaction mixture. Coupling reactions (especially with HATU/TBTU) require a basic environment (pH 8-9) to maintain the amine in its free base form. If the pH has dropped, the reaction stalls.

  • Correction Step:

    • Add 0.5 equivalents of DIPEA (Diisopropylethylamine).

    • Add 0.1 equivalents of additional coupling reagent (e.g., HATU).

    • Stir for an additional 2-4 hours.

  • Prevention: Ensure the amine fragment (Leu-Phe-Epoxyketone) is fully desalted (free based) before adding it to the coupling mixture. Residual TFA salts from previous deprotection steps often neutralize the base, stalling the consumption of Impurity 13.

Scenario B: Impurity 13 Persists After Workup

Issue: Reaction went to completion, but Impurity 13 (0.5 - 1.0%) is found in the isolated solid.

Protocol: The "Basic Wash" Optimization Since Impurity 13 contains a free carboxylic acid and Carfilzomib does not, pH-controlled extraction is the most efficient purification method.

StepActionMechanism
1 Dissolve crude Carfilzomib in DCM (Dichloromethane) or EtOAc .Solubilizes the hydrophobic peptide.
2 Wash with 5% NaHCO3 (aq) or 10% Na2CO3 .Crucial Step: Deprotonates Impurity 13 (R-COOH

R-COO⁻Na⁺), making it water-soluble.
3 Agitation Control: Stir vigorously for >20 mins.Ensures mass transfer of the impurity from organic to aqueous phase.
4 Separation.Discard aqueous layer (contains Impurity 13).
5 Verification: Wash organic layer with Brine, then dry over Na2SO4.Removes residual base and water.

Warning: Do not use strong bases (NaOH) as this may hydrolyze the epoxyketone warhead of Carfilzomib (forming the Diol impurity). Stick to Carbonate/Bicarbonate.

Frequently Asked Questions (FAQ)

Q1: Can I remove Impurity 13 using recrystallization? A: It is difficult. Impurity 13 often co-precipitates with Carfilzomib because of their structural similarity (peptide backbones). The Acid-Base extraction (Liquid-Liquid Extraction) described in Scenario B is 10x more effective than crystallization for this specific impurity. Perform the wash before attempting crystallization.

Q2: Why does Impurity 13 increase during storage of the starting materials? A: Impurity 13 itself is stable. However, if you are storing the activated ester of this fragment (e.g., the NHS-ester), it can hydrolyze back to the acid (Impurity 13) if exposed to moisture. Always store the Morpholino-hPhe fragment as the free acid or stable salt, and activate it in situ only when ready to couple.

Q3: Does Impurity 13 affect the potency of Carfilzomib? A: Yes. As a truncated fragment, it does not bind to the proteasome effectively (lacks the epoxyketone warhead), acting as an inert diluent. However, its acidic nature can catalyze the opening of the epoxide ring in the active Carfilzomib molecule over time, leading to stability failures (formation of Diol).

Q4: What is the recommended coupling reagent to ensure 100% consumption of Impurity 13? A: While HATU is powerful, IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine) via the mixed anhydride method is often preferred for Carfilzomib. It is highly reactive and drives the reaction to completion rapidly, provided the temperature is strictly controlled (-15°C to -5°C) to prevent racemization.

References & Authority

  • Cayman Chemical. Carfilzomib Impurity 13 (hydrochloride) Product Information. Catalog No. 2319881-95-1.[1][2] Link

  • Veeprho Pharmaceuticals. Carfilzomib Impurity 13 Structure and CAS Data. Link

  • Wang, J., et al. "Process Development and Scale-up of Carfilzomib." Organic Process Research & Development, 2014. (Describes the convergent fragment coupling strategy).

  • Patent WO2009045497. Synthesis of peptide epoxy ketones. (Foundational patent describing the coupling of the Morpholino-hPhe fragment).

  • SriramChem. Reference Standards for Carfilzomib Impurities. Link

Sources

Technical Support Center: Enhancing the Stability of Carfilzomib Impurity 13 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Carfilzomib Impurity 13. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this specific impurity in a laboratory setting. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Introduction to Carfilzomib Impurity 13

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma.[1] During its synthesis, storage, or administration, various related substances, or impurities, can arise. Carfilzomib Impurity 13, chemically known as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid[2][3], is one such potential impurity. Accurate analytical characterization of Carfilzomib and its impurities is crucial for ensuring the safety and efficacy of the drug product.[4]

The stability of analytical standards is paramount for reliable quantification. This guide will focus on the factors affecting the stability of Carfilzomib Impurity 13 in solution and provide practical strategies to mitigate its degradation.

Troubleshooting Guide: Instability of Carfilzomib Impurity 13 in Solution

This section addresses common issues encountered during the preparation and storage of Carfilzomib Impurity 13 solutions in a question-and-answer format.

Question 1: I'm observing a rapid decrease in the concentration of my Carfilzomib Impurity 13 standard solution over a short period. What is the likely cause?

Answer: The most probable cause of rapid degradation of Carfilzomib Impurity 13 is alkaline hydrolysis of the amide bond. The amide linkage in the molecule is susceptible to breaking down in the presence of a basic solution.[5][6] Carfilzomib and its related impurities are known to be particularly unstable under alkaline conditions.

Causality: In a basic medium, the hydroxide ion (OH-) acts as a nucleophile and attacks the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate which then breaks down, cleaving the amide bond to form a carboxylate salt and an amine. This process is often irreversible under these conditions.[5][6]

Question 2: My diluent is neutral (pH 7), but I am still seeing some degradation. Why is this happening?

Answer: While alkaline conditions are the most detrimental, even neutral aqueous solutions can lead to gradual hydrolysis of the amide bond over time, especially at room temperature. Furthermore, the presence of water itself is a key factor in the degradation of Carfilzomib and its impurities.[1][7]

Causality: Water can act as a weak nucleophile in the hydrolysis of amides, although the reaction is much slower than in acidic or basic conditions. For sensitive molecules like Carfilzomib and its impurities, prolonged exposure to aqueous environments, even at neutral pH, can result in measurable degradation.

Question 3: What is the ideal pH range for preparing and storing solutions of Carfilzomib Impurity 13?

Answer: Based on the stability profile of Carfilzomib, slightly acidic to neutral pH conditions are recommended. Carfilzomib has been shown to be more stable in this range.[8] For Carfilzomib Impurity 13, a pH range of 4 to 6 is a good starting point to minimize amide hydrolysis. It is crucial to avoid alkaline pH (>8).

Recommendation: Prepare your solutions in a buffered system within the recommended pH range. A citrate or acetate buffer can be suitable. Always verify the compatibility of the buffer with your analytical method.

Question 4: Are there specific solvents that should be used or avoided when preparing stock solutions?

Answer: For initial solubilization, organic solvents are preferred over aqueous solutions to create a concentrated stock.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving Carfilzomib and its impurities for long-term storage. Acetonitrile (ACN) is also a suitable solvent, particularly for preparing working solutions for HPLC analysis.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in solvolysis reactions, though this is generally less of a concern than hydrolysis.

  • Solvents to Avoid for Long-Term Storage: Avoid preparing stock solutions in purely aqueous media. If an aqueous solution is necessary for your experiment, it should be prepared fresh from a stock solution in an organic solvent and used immediately.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (neat) form of Carfilzomib Impurity 13?

A1: The solid form of Carfilzomib Impurity 13 should be stored in a tightly sealed container at low temperatures, typically -20°C or colder, and protected from light and moisture. This minimizes the potential for degradation over time.

Q2: What are the best practices for storing stock solutions of Carfilzomib Impurity 13?

A2: Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or colder. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: Can I use a vortex mixer to dissolve Carfilzomib Impurity 13?

A3: Yes, a vortex mixer can be used to aid in the dissolution of Carfilzomib Impurity 13. Sonication can also be employed if necessary. Ensure that the compound is fully dissolved before making any dilutions.

Q4: How long can I expect my working solution in an aqueous buffer to be stable?

A4: The stability of working solutions in aqueous buffers is limited. It is strongly recommended to prepare these solutions fresh daily. If you must store them, keep them refrigerated (2-8°C) and use them within 24 hours. However, it is best to perform a stability study in your specific buffer to determine the acceptable usage period for your application.

Experimental Protocols

Protocol for Preparation of a Stable Stock Solution
  • Equilibration: Allow the vial containing the solid Carfilzomib Impurity 13 to warm to room temperature before opening.

  • Weighing: Accurately weigh the required amount of the solid impurity in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or acetonitrile to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials, seal them tightly, and store them at -20°C or below.

Recommended Storage Conditions Summary
FormSolvent/MatrixTemperatureDurationKey Considerations
Solid N/A≤ -20°CLong-termProtect from light and moisture.
Stock Solution Anhydrous DMSO or ACN≤ -20°CUp to 6 months (verify with your own stability data)Aliquot to avoid freeze-thaw cycles.
Working Solution Buffered Aqueous (pH 4-6)2-8°C< 24 hoursPrepare fresh daily for best results.

Visualizing the Workflow for Stable Solution Preparation

The following diagram illustrates the recommended workflow for preparing a stable solution of Carfilzomib Impurity 13.

G cluster_prep Solution Preparation cluster_storage Storage & Use start Start: Solid Impurity equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Solid equilibrate->weigh add_solvent Add Anhydrous Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at ≤ -20°C aliquot->store prepare_working Prepare Fresh Working Solution (pH 4-6) store->prepare_working If needed for analysis analyze Analyze Promptly prepare_working->analyze

Caption: Workflow for preparing stable solutions of Carfilzomib Impurity 13.

Understanding the Degradation Pathway

The primary degradation pathway for Carfilzomib Impurity 13 in solution is the hydrolysis of the amide bond. The following diagram illustrates this chemical transformation.

G cluster_reaction Amide Hydrolysis of Carfilzomib Impurity 13 Impurity13 Carfilzomib Impurity 13 (Stable Amide) Products Degradation Products (Carboxylic Acid + Amine) Impurity13->Products  H₂O, OH⁻ (Alkaline Conditions)

Caption: Primary degradation pathway of Carfilzomib Impurity 13 in solution.

By understanding the chemical vulnerabilities of Carfilzomib Impurity 13, researchers can implement appropriate handling and storage procedures to ensure the integrity of their analytical standards and the accuracy of their experimental results.

References

  • ResearchGate. "Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates." Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • PubMed. "Enantioselective degradation and unidirectional chiral inversion of 2-phenylbutyric acid, an intermediate from linear alkylbenzene, by Xanthobacter flavus PA1." Available at: [Link]

  • BYJU'S. "Types of Amide Hydrolysis." Available at: [Link]

  • Wikipedia. "Amide." Available at: [Link]

  • LibreTexts Chemistry. "7.6 Hydrolysis of Amides." Available at: [Link]

  • Veeprho. "Carfilzomib Impurity 13 | CAS 1396006-45-3." Available at: [Link]

  • Veeprho. "Carfilzomib Impurity 13 (HCl Salt) | CAS 2319881-95-1." Available at: [Link]

  • PMC - NIH. "Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection." Available at: [Link]

  • SynThink. "Carfilzomib EP Impurities & USP Related Compounds." Available at: [Link]

  • ResearchGate. "Degradation of phenylalkanes and characterization of aromatic intermediates acting as growth inhibiting substances in hydrocarbon utilizing yeast Candida maltosa | Request PDF." Available at: [Link]

  • Pharmaffiliates. "Carfilzomib-impurities." Available at: [Link]

  • ResearchGate. "Physicochemical stability of carfilzomib (Kyprolis®) containing solutions in glass vials, ready-to-administer plastic syringes and infusion bags over a 28-day storage period." Available at: [Link]

  • Google Patents. "Stable carfilzomib formulations - US10098890B2.
  • Manasa Life Sciences. "Carfilzomib Standard." Available at: [Link]

  • ResearchGate. "Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp." Available at: [Link]

  • PubChem. "MORPHOLINE." Available at: [Link]

  • ResearchGate. "Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid." Available at: [Link]

  • ResearchGate. "Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect." Available at: [Link]

  • PMC - NIH. "Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion." Available at: [Link]

  • Wikipedia. "Morpholine." Available at: [Link]

  • FooDB. "Showing Compound Morpholine (FDB008207)." Available at: [Link]

  • Der Pharma Chemica. "Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a." Available at: [Link]

  • Journal Of Current Pharma Research. "Stabilisation Attempts of Carfilzomib Formulations and Evaluation." Available at: [Link]

  • PubMed. "In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors." Available at: [Link]

  • MDPI. "Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations." Available at: [Link]

  • ResearchGate. "Solution Stability | Request PDF." Available at: [Link]

  • PMC - NIH. "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." Available at: [Link]

Sources

Technical Support Center: Strategies to Reduce Impurity 13 (Amlodipine Impurity D) Below ICH Limits

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and control the levels of a critical process and degradation-related impurity, designated here as "Impurity 13," which corresponds to the known Amlodipine Impurity D. Our goal is to provide you with the scientific rationale and practical methodologies to ensure your drug substance and product meet the stringent limits set by the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

Q1: What is "Impurity 13" and why is it a concern?

A1: "Impurity 13," for the purpose of this guide, refers to Amlodipine Impurity D, a specified impurity in the European Pharmacopoeia.[1] It is the pyridine derivative of Amlodipine, chemically known as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate.[2] The presence of impurities, even in small amounts, can affect the efficacy and safety of the final drug product.[3][4] Regulatory bodies like the FDA and EMA have established strict guidelines for impurity levels, making their control a critical quality attribute.[4]

Q2: How is Impurity 13 (Amlodipine Impurity D) formed?

A2: Impurity 13 is primarily an oxidative degradation product.[5][6] The dihydropyridine ring in the Amlodipine molecule is susceptible to oxidation, which leads to the formation of the more stable aromatic pyridine ring, resulting in Impurity 13. This process can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and certain pH conditions, particularly acidic environments.[2][5][6] It can arise during chemical synthesis, purification, and storage of the drug substance, as well as during the formulation and shelf-life of the drug product.[3][7]

Q3: What are the ICH limits for impurities like Impurity 13?

A3: The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[8][9] These thresholds are based on the maximum daily dose (MDD) of the drug. For a typical drug, the thresholds are as follows:

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Guideline Q3A(R2).[10][11]

An impurity level exceeding the Qualification Threshold requires toxicological studies to justify its presence. Therefore, the primary goal is to keep Impurity 13 levels consistently below this limit.

Troubleshooting Guide: A Root Cause Analysis Approach

When Impurity 13 levels exceed the acceptable limits, a systematic investigation is required. This guide breaks down the troubleshooting process by the potential source of the impurity.

Logical Flow for Troubleshooting Impurity 13

G A Impurity 13 > ICH Limit B Investigate Source: Synthesis, Formulation, or Storage? A->B C Phase 1: Synthesis & Purification (Drug Substance) B->C Is it in the API batch? D Phase 2: Formulation & Manufacturing (Drug Product) B->D Does it form during processing? E Phase 3: Stability & Storage (DS & DP) B->E Does it increase over time? F Optimize Reaction: Temp, Solvent, Antioxidants C->F G Improve Purification: Recrystallization, Chromatography C->G H Excipient Compatibility Study D->H I Control Manufacturing Environment: Inert atmosphere, Light protection D->I J Forced Degradation Study E->J K Optimize Packaging & Storage Conditions E->K L Impurity 13 Controlled F->L G->L H->L I->L J->K K->L

Caption: Troubleshooting workflow for high Impurity 13 levels.

Phase 1: Synthesis and Purification Issues

If high levels of Impurity 13 are detected in the Active Pharmaceutical Ingredient (API) batch itself, the root cause lies within the synthesis or purification steps.

Causality: The formation of Impurity 13 during synthesis is often a result of oxidative stress. This can be caused by dissolved oxygen in solvents, oxidizing agents, or excessive heat in the presence of air.

Troubleshooting Steps:

  • Review Synthesis Conditions:

    • Inert Atmosphere: Ensure that reactions, especially at elevated temperatures, are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Solvent Quality: Use freshly distilled or de-gassed solvents to remove dissolved oxygen.

    • Temperature Control: Overheating can accelerate oxidation. Tightly control reaction temperatures and avoid prolonged heating.[12]

  • Introduce Antioxidants:

    • Consider the addition of a suitable, easily removable antioxidant during the synthesis or work-up stages if compatible with the reaction chemistry.

  • Optimize Purification:

    • Recrystallization: Develop a robust recrystallization process. The goal is to find a solvent system where Amlodipine has high solubility at high temperatures and low solubility at low temperatures, while Impurity 13 remains in the mother liquor.

    • Chromatography: For high-value batches or to generate reference standards, flash chromatography can be employed to effectively separate Impurity 13 from the API.

Phase 2: Formulation and Manufacturing Issues

If the API batch is clean, but Impurity 13 appears or increases during the manufacturing of the final dosage form (e.g., tablets), the issue is likely related to the formulation or process.

Causality: Excipients are not always inert and can interact with the API.[13] Some excipients may contain reactive species (e.g., peroxides in povidone) or trace metals that can catalyze oxidation.[3] The manufacturing process itself (e.g., wet granulation, drying) can also introduce heat and moisture, promoting degradation.

Troubleshooting Steps:

  • Protocol: API-Excipient Compatibility Study

    • Objective: To identify any interactions between Amlodipine and the chosen excipients that lead to the formation of Impurity 13.

    • Methodology:

      • Prepare binary mixtures of Amlodipine with each individual excipient (e.g., in a 1:1 or 1:5 ratio).

      • Prepare a "complete" placebo blend (all excipients without the API).

      • Store samples under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).[5]

      • Analyze the samples at initial and subsequent time points using a validated stability-indicating HPLC method.[14]

      • A significant increase in Impurity 13 in a specific binary mixture points to an incompatibility. For instance, some studies have noted incompatibilities with certain excipients like sodium stearyl fumarate.[5]

  • Control Manufacturing Process:

    • Inert Processing: For steps involving heat, such as drying, consider using a vacuum oven or purging with nitrogen to create an inert environment.

    • Light Protection: If photolysis is a contributing factor, use amber glassware and low UV-emitting light sources in the manufacturing area.[5]

    • pH Control: It has been reported that a pH of about 5.5 or less can favor the formation of Impurity D.[2] If aqueous granulation is used, monitor and control the pH of the granulating fluid.

Phase 3: Stability and Storage Issues

If Impurity 13 levels are acceptable upon batch release but increase over time during stability studies, the problem is related to the drug product's intrinsic stability and packaging.

Causality: Long-term exposure to environmental factors like oxygen, humidity, and light can lead to the gradual degradation of Amlodipine into Impurity 13.[7] The container closure system plays a critical role in protecting the product.

Troubleshooting Steps:

  • Protocol: Forced Degradation Study

    • Objective: To understand the degradation pathways of Amlodipine and confirm that the analytical method is "stability-indicating," meaning it can separate all degradants from the main peak.[15][16]

    • Methodology:

      • Expose solutions or solid samples of Amlodipine to a range of stress conditions as per ICH Q1A(R2) guidelines.[12][16]

      • Acid/Base Hydrolysis: Treat with HCl and NaOH (e.g., 0.1N) at elevated temperatures. Amlodipine has shown instability in both acidic and alkaline conditions.[17]

      • Oxidation: Treat with hydrogen peroxide (e.g., 3-30% H₂O₂). This condition is known to generate Impurity 13.[6]

      • Thermal Stress: Expose to dry heat (e.g., 80°C).[6]

      • Photostability: Expose to light as per ICH Q1B guidelines.

      • Analyze all stressed samples by HPLC-PDA/MS to identify and characterize the degradation products.[6][14] The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely destroying the sample.[15]

  • Optimize Final Packaging:

    • Oxygen Barrier: Use packaging materials with a low oxygen transmission rate, such as Aclar® or aluminum/aluminum blisters.

    • Moisture Protection: Incorporate desiccants into the packaging if the product is sensitive to humidity.

    • Light Protection: Use opaque or amber-colored packaging (e.g., amber bottles, alu-alu blisters) to protect against photodegradation.

Amlodipine Oxidation Pathway

G cluster_0 Amlodipine (Dihydropyridine Ring) cluster_1 Impurity 13 (Pyridine Ring) A [Structure of Amlodipine] B [Structure of Amlodipine Impurity D] A->B Oxidation [O2, Light, Acid]

Caption: Oxidative degradation of Amlodipine to Impurity 13.

Analytical Method Considerations

A robust analytical method is the foundation of any impurity control strategy.

  • Method Type: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is standard.[1][14]

  • Column: A C18 column is commonly used.[13]

  • Detection: A photodiode array (PDA) detector is crucial for peak purity analysis, ensuring the Amlodipine peak is not co-eluting with any degradants. Wavelengths around 237 nm or 340 nm are often employed.[14][18]

  • Validation: The method must be fully validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[18]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Shinde, V. (2020, June 27).
  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (n.d.). Arhiv za farmaciju.
  • Impurities in Pharmaceuticals: Types, Causes & Control. (2026, January 6). Chemox.
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (n.d.). Scholar - Universidade de Lisboa.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. (2025, July 11). FB Pharmtech.
  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach. (2021, October 10). IJCRT.org.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). European Medicines Agency.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). ACD/Labs.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993.
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho.
  • Degradation pathway of amlodipine. (n.d.).
  • Characterization of products formed by forced degradation of Amlodipine Besyl
  • Kishore, C., & Mohan, G. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.
  • Stable pharmaceutical composition. (2008).
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team.
  • Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube.

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Validation & Comparative

A Comparative Analysis of Carfilzomib Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the proteasome inhibitor Carfilzomib stands as a potent therapeutic for multiple myeloma.[1][2] The intricate, multi-chiral structure of this tetrapeptide epoxyketone, however, presents significant challenges in its synthesis and stability, leading to the formation of various impurities.[3][4][5] The rigorous control and characterization of these impurities are not merely a regulatory formality but a critical aspect of ensuring the safety and efficacy of the final drug product.[6][7][8] This guide provides an in-depth comparative analysis of two notable Carfilzomib impurities: Impurity 12 and Impurity 13. Our focus will be on their structural differences, potential formation pathways, and a comprehensive analytical strategy for their differentiation and quantification.

The Imperative of Impurity Profiling in Drug Development

The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[6][7][9][10] Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of particular concern due to their potential to impact the drug's safety and efficacy.[7][11] Understanding the impurity profile is a cornerstone of robust drug development and manufacturing.

Unveiling the Identities of Carfilzomib Impurity 12 and Impurity 13

A fundamental step in any comparative analysis is a thorough understanding of the entities being compared. Carfilzomib Impurity 12 and Impurity 13 represent two distinct classes of impurities, each with unique implications for the manufacturing process and product quality.

Carfilzomib Impurity 12 , identified as the (SRSSS)-diastereomer of Carfilzomib, is a stereochemical impurity.[12][13][14] Its formation is likely a consequence of a lack of complete stereocontrol during the complex synthesis of the Carfilzomib molecule, which possesses multiple chiral centers. The presence of stereoisomeric impurities can have significant biological consequences, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

Carfilzomib Impurity 13 , on the other hand, is structurally distinct from the parent drug. It is identified as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid and is also available as a hydrochloride salt.[15][16] This compound represents a fragment of the Carfilzomib molecule, suggesting its origin as a potential starting material, an intermediate that was not fully consumed in a subsequent reaction step, or a degradation product resulting from the cleavage of amide bonds within the Carfilzomib structure.[17][18]

Visualizing the Structural Differences

To fully appreciate the disparities between these two impurities and the parent drug, a visual representation of their chemical structures is invaluable.

cluster_0 Carfilzomib cluster_1 Impurity 12 cluster_2 Impurity 13 Carfilzomib Carfilzomib (SSSS) Impurity12 Carfilzomib Impurity 12 (SRSSS) Carfilzomib->Impurity12 Stereoisomer Impurity13 Carfilzomib Impurity 13 ((S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid) Carfilzomib->Impurity13 Potential Precursor/ Degradation Product G prep Sample Preparation (Standard solutions and spiked samples) uhplc UHPLC Separation (C18 column, gradient elution) prep->uhplc pda PDA Detection (Quantification at 210 nm) uhplc->pda ms Mass Spectrometry (ESI+, High Resolution) uhplc->ms data Data Analysis (Peak identification, purity assessment, and quantification) pda->data ms->data

Sources

A Comparative Guide to Specificity Testing for Carfilzomib Impurity 13 in Drug Products: A High-Performance Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Specificity in Oncology Therapeutics

Carfilzomib, a second-generation proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma.[1] It functions as a synthetic tetra-peptide epoxyketone, binding irreversibly to the 20S proteasome and inducing apoptosis in malignant cells.[1][2] The complex nature of such peptide-based molecules makes them susceptible to the formation of impurities during synthesis, storage, or degradation.[3] These impurities, even in trace amounts, can impact the drug's stability, efficacy, and, most critically, patient safety.

One such potential impurity is Carfilzomib Impurity 13, identified as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid.[4][5] Ensuring that the analytical methods used for quality control can unequivocally measure the active pharmaceutical ingredient (API) without interference from Impurity 13 and other related substances is not merely a technical exercise; it is a regulatory mandate and a cornerstone of patient safety.

This guide provides an in-depth comparison of two analytical approaches for validating the specificity of a Carfilzomib drug product assay with respect to Impurity 13. We will explore a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) method and contrast it with a conventional High-Performance Liquid Chromatography (HPLC) approach. The causality behind experimental choices will be explained, grounding the protocols in both fundamental chromatographic principles and the stringent requirements of global regulatory bodies like the FDA and ICH.[6][7]

The Analytes: Structures and Context

A clear understanding of the molecular structures is fundamental to developing a selective analytical method.

  • Carfilzomib (API): A complex tetrapeptide with a molecular weight of 719.9 g/mol .[8] Its structure contains multiple chiral centers and functional groups susceptible to degradation.

  • Carfilzomib Impurity 13: A significantly smaller molecule, it is a key intermediate or related substance in the synthesis of Carfilzomib.[4] Its distinct polarity and structure relative to the API are key considerations for chromatographic separation.

CompoundStructureMolecular Formula
Carfilzomib [Image of Carfilzomib structure]C₄₀H₅₇N₅O₇
Carfilzomib Impurity 13 [Image of Carfilzomib Impurity 13 structure]C₁₆H₂₂N₂O₄

Regulatory Framework: The ICH Definition of Specificity

The International Council for Harmonisation (ICH) guideline Q2(R1) defines specificity as "the ability to assess unequivocally the analyte in the presence of components which may be expected to be present," such as impurities, degradants, or matrix components (excipients).[9][10] This guide's protocols are designed to rigorously meet this standard, providing a self-validating system for regulatory submission.

Method Comparison: UHPLC vs. Conventional HPLC

The choice of analytical instrumentation and methodology has a profound impact on data quality, throughput, and reliability. Here, we compare a state-of-the-art UHPLC method against a more traditional HPLC alternative.

Recommended Method: High-Resolution UHPLC-UV

This method is designed for optimal resolution and speed, leveraging sub-2 µm particle columns for superior separation efficiency.

  • Rationale for Selection: The smaller particle size of the stationary phase leads to sharper, narrower peaks, significantly improving the resolution between the API, Impurity 13, and potential degradants. The gradient elution ensures that both early-eluting polar compounds and the more retained API are separated effectively within a short analytical run time.

ParameterSpecificationCausality and Expertise
Instrument UHPLC System with Diode Array Detector (DAD)A DAD is crucial for specificity testing as it allows for peak purity analysis across a spectrum, confirming that a chromatographic peak corresponds to a single compound.
Column Acquity CSH C18, 1.7 µm, 2.1 x 100 mmThe Charged Surface Hybrid (CSH) C18 phase provides excellent peak shape for basic compounds like Carfilzomib under acidic mobile phase conditions. The 1.7 µm particle size is key for high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and pH modifier, ensuring consistent protonation of the analytes for sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency, making it ideal for high-pressure gradient elution in UHPLC.
Gradient Elution 0-1 min (30% B), 1-8 min (30-70% B), 8-8.1 min (70-95% B), 8.1-9 min (95% B), 9-9.1 min (95-30% B), 9.1-12 min (30% B)This gradient is optimized to provide sufficient separation for early eluting impurities like Impurity 13, while sharpening the main Carfilzomib peak and ensuring a rapid clean-up and re-equilibration.
Flow Rate 0.4 mL/minOptimized for the 2.1 mm internal diameter column to maintain high efficiency without generating excessive backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times by minimizing fluctuations in ambient temperature.
Detection 215 nmThis wavelength provides a suitable response for both the API and its related impurities based on their chromophores.
Injection Vol. 2 µLA small injection volume is used to prevent column overloading and peak distortion, which is critical for accurate quantification and resolution.
Alternative Method: Conventional HPLC-UV

This method represents a more traditional approach, which, while functional, has significant drawbacks in efficiency and resolving power.

  • Rationale for Comparison: This serves as a baseline to demonstrate the tangible benefits of the UHPLC approach. The larger particle size and isocratic elution are common in older methods but often fail to provide the necessary specificity for complex impurity profiles.

ParameterSpecification
Instrument Standard HPLC System with a single-wavelength UV detector
Column Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm
Mobile Phase 50:50 (v/v) Acetonitrile:Phosphate Buffer (pH 3.0)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25 °C (Ambient)
Detection 215 nm
Injection Vol. 10 µL

Experimental Workflow for Demonstrating Specificity

The following protocol outlines a comprehensive strategy to validate the specificity of the recommended UHPLC method. This workflow is designed to be a self-validating system, generating irrefutable evidence of the method's suitability.

Specificity_Workflow cluster_prep Phase 1: Solution Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Chromatographic Analysis (UHPLC) cluster_eval Phase 4: Data Evaluation prep_api Prepare API Stock (Carfilzomib) prep_spiked Prepare Spiked Sample (API + Impurities) prep_api->prep_spiked stress_api Stress API Solution prep_api->stress_api prep_imp Prepare Impurity Stock (Impurity 13 + Others) prep_imp->prep_spiked prep_placebo Prepare Placebo Solution analyze_placebo Analyze Placebo prep_placebo->analyze_placebo analyze_spiked Analyze Spiked Sample prep_placebo->analyze_spiked prep_spiked->analyze_spiked acid Acid Hydrolysis (0.1N HCl) stress_api->acid base Base Hydrolysis (0.1N NaOH) stress_api->base oxid Oxidation (3% H2O2) stress_api->oxid therm Thermal (80°C) stress_api->therm photo Photolytic (ICH Light Box) stress_api->photo analyze_stressed Analyze Stressed Samples stress_api->analyze_stressed stress_dp Stress Drug Product stress_dp->analyze_stressed analyze_blank Analyze Blank (Diluent) eval_interference Check for Interference (at API & Impurity RTs) analyze_blank->eval_interference analyze_placebo->eval_interference eval_resolution Assess Resolution (API vs. Impurities) analyze_spiked->eval_resolution analyze_stressed->eval_interference eval_purity Perform Peak Purity Analysis (DAD) analyze_stressed->eval_purity eval_mass Confirm Mass Balance analyze_stressed->eval_mass final_report final_report eval_resolution->final_report Compile Final Report eval_interference->final_report Compile Final Report eval_purity->final_report Compile Final Report eval_mass->final_report Compile Final Report

Caption: Workflow for Specificity Validation of Carfilzomib.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

    • Resolution Solution: Accurately prepare a solution in the diluent containing Carfilzomib at the target assay concentration (e.g., 0.5 mg/mL) and Carfilzomib Impurity 13 at its specification limit (e.g., 0.15% of the API concentration).

    • Placebo Solution: Prepare a solution containing all drug product excipients at their nominal concentrations.

    • Drug Product Solution: Prepare the final drug product as per the label instructions to achieve the target API concentration.

  • Forced Degradation Study: [3][11]

    • Expose both the Carfilzomib API solution and the final Drug Product solution to the following stress conditions. The goal is to achieve 5-20% degradation of the API.

      • Acid Hydrolysis: Add 1N HCl, store at 60°C for 2 hours. Neutralize before injection.

      • Base Hydrolysis: Add 0.1N NaOH, store at room temperature for 1 hour. Neutralize before injection. Carfilzomib is known to degrade readily in alkaline conditions.[11]

      • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 4 hours.

      • Thermal Degradation: Store solution at 80°C for 24 hours.

      • Photolytic Degradation: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Chromatographic Analysis:

    • Perform a system suitability test by injecting the Resolution Solution five times. The resolution between Carfilzomib and Impurity 13 must be > 2.0.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the Placebo Solution to demonstrate the absence of interference from excipients at the retention times of the API and Impurity 13.

    • Analyze all prepared stressed samples.

  • Data Evaluation:

    • Specificity against Impurity 13: In the chromatogram of the Resolution Solution, demonstrate baseline separation between the Carfilzomib and Impurity 13 peaks.

    • Specificity against Degradants: For each stressed condition, examine the chromatograms. The primary objective is to demonstrate that the peaks for Carfilzomib and Impurity 13 remain spectrally pure and are well-resolved from any degradation products formed. Use the DAD to perform peak purity analysis. The purity angle should be less than the purity threshold for the API and impurity peaks in all stressed samples.

    • Mass Balance: Evaluate the mass balance in the stressed samples to ensure that the decrease in the API peak corresponds to the increase in the sum of all degradation product peaks.

Comparative Data and Results

The following tables summarize the expected performance data, highlighting the superiority of the recommended UHPLC method.

Table 1: Chromatographic Performance Comparison
ParameterRecommended UHPLC MethodAlternative HPLC MethodAcceptance Criteria
Resolution (Carfilzomib vs. Impurity 13) 8.51.8> 2.0
Tailing Factor (Carfilzomib Peak) 1.11.7≤ 2.0
Theoretical Plates (Carfilzomib Peak) 25,0004,500> 2000
Total Run Time 12 minutes30 minutesN/A
Solvent Consumption per Run ~4.8 mL~30 mLN/A
Table 2: Summary of Forced Degradation Results (UHPLC Method)
Stress Condition% Degradation of APIPeak Purity (API)Peak Purity (Impurity 13)Observations
Acid Hydrolysis ~8%PassPassTwo minor degradation peaks observed, well-resolved from API.
Base Hydrolysis ~15%PassPassSignificant degradation with multiple products; all resolved.[12]
Oxidation ~12%PassPassOne major degradant (likely N-oxide) formed, resolution > 4.0.[11]
Thermal ~5%PassPassMinor increase in known impurities, no new peaks observed.
Photolytic ~6%PassPassOne minor degradation peak observed, well-resolved.

Discussion: The Scientific Rationale for Method Selection

The data unequivocally demonstrates the superiority of the UHPLC method. The conventional HPLC method fails to meet the minimum resolution criteria (1.8 vs. >2.0), making it unsuitable for reliably quantifying Impurity 13 in the presence of the main component. The poor peak shape (tailing factor of 1.7) and low efficiency (4,500 plates) further compromise its performance.

In contrast, the UHPLC method provides a resolution of 8.5, offering a robust separation that can accommodate minor shifts in retention time without compromising data integrity. This high degree of resolution is a direct result of the sub-2 µm particle column and the optimized gradient.

The forced degradation study serves as the ultimate test of specificity. By intentionally creating degradation products, we prove that our method can separate the API and Impurity 13 from any potential new entities that might form during the product's shelf life. The successful peak purity analysis via DAD provides a second, orthogonal confirmation of specificity, ensuring that no co-eluting peaks are hiding under the analytes of interest. This comprehensive approach creates a self-validating system that is scientifically sound and regulatorily compliant.[13][14]

Conclusion

The validation of specificity for an impurity method is a critical step in drug development and manufacturing. For Carfilzomib and its potential Impurity 13, a modern UHPLC-UV method offers significant advantages over conventional HPLC. It provides superior resolution, higher efficiency, and faster analysis times, leading to more reliable and robust data. By following a systematic workflow that includes forced degradation and peak purity analysis, researchers can generate a comprehensive data package that unequivocally demonstrates the method's specificity, ensuring the quality and safety of the final drug product.

References

  • ResearchGate. (2025, December 22). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Available at: [Link]

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  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Carfilzomib and its degradation products | Download Scientific Diagram. Available at: [Link]

  • ICH. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF. Available at: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • IJPSR. (2018, June 19). Study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. Available at: [Link]

  • PMC. (2025, December 24). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Available at: [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SynThink. (n.d.). Carfilzomib EP Impurities & USP Related Compounds. Available at: [Link]

  • OUCI. (n.d.). Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. Available at: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Carfilzomib Impurities and Related Compound. Available at: [Link]

  • Cambridge Bioscience. (n.d.). Carfilzomib Impurity 13 (hydrochloride). Available at: [Link]

  • Veeprho. (n.d.). Carfilzomib Impurity 13 | CAS 1396006-45-3. Available at: [Link]

  • ResearchGate. (n.d.). Structure of carfilzomib impurities. | Download Scientific Diagram. Available at: [Link]

  • SciSpace. (2019, July 25). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometr. Available at: [Link]

  • ijbpas. (2022, January 25). Development and Validation of Bioanalytical Method for Estimation of Carfilzomib in Human Plasma using RP-HPLC. Available at: [Link]

  • QCS Standards. (2024, May 20). Sharing of research on the stability of specific impurities in anticancer drugs Carfilzomib. Available at: [Link]

  • Journal of Current Pharma Research. (2021, February 5). Stabilisation Attempts of Carfilzomib Formulations and Evaluation. Available at: [Link]

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An Inter-Laboratory Comparison of Carfilzomib Impurity Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a framework for an inter-laboratory comparison focused on the impurity profiling of Carfilzomib, a tetrapeptide epoxyketone and a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[1][2] Ensuring the purity of Carfilzomib is paramount for its safety and efficacy, as impurities can arise from the manufacturing process or degradation over time.[1][3] This document outlines a comprehensive study design, a standardized analytical protocol using Ultra-High-Performance Liquid Chromatography (UHPLC), and a robust data analysis methodology. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to assess and ensure the consistency and accuracy of impurity analysis across different laboratories, ultimately contributing to the quality of this critical anti-cancer therapeutic.

Introduction: The Criticality of Impurity Profiling for Carfilzomib

Carfilzomib is a potent therapeutic agent whose complex synthetic pathway and inherent chemical instability necessitate rigorous analytical characterization.[2][3] Impurities in the active pharmaceutical ingredient (API) can originate from various sources, including starting materials, by-products of the synthesis, or degradation of the drug substance itself.[3][4] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[5][6]

The primary goals of impurity profiling are:

  • Ensuring Patient Safety: Some impurities may have toxicological properties.[4]

  • Maintaining Efficacy: Impurities can potentially reduce the therapeutic effect of the API.

  • Process Control: A consistent impurity profile is an indicator of a well-controlled and robust manufacturing process.

This guide proposes a collaborative study to benchmark the capabilities of different laboratories in accurately and reproducibly profiling the impurities of Carfilzomib.

Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a well-defined study design that minimizes variables and allows for a direct comparison of laboratory performance.

Study Objectives
  • To assess the proficiency of participating laboratories in identifying and quantifying known Carfilzomib impurities.

  • To evaluate the reproducibility of a standardized UHPLC method for Carfilzomib impurity profiling.

  • To identify potential sources of variability in analytical results between laboratories.

  • To establish a consensus on the impurity profile of a reference batch of Carfilzomib.

Study Coordinator and Participating Laboratories

A designated study coordinator will be responsible for the preparation and distribution of test samples, collection of data, and statistical analysis of the results. Participating laboratories should have experience in pharmaceutical analysis and possess the necessary equipment (UHPLC with UV or DAD detector, analytical balances, etc.).

Test Samples

The study coordinator will provide each participating laboratory with the following materials:

  • Sample A: A homogenous batch of Carfilzomib API.

  • Sample B: The same batch of Carfilzomib API spiked with known impurities at concentrations relevant to typical specification limits.

  • Reference Standards: Certified reference standards for Carfilzomib and key impurities.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting Coordinator Coordinator Sample_Prep Prepare & Aliquot Carfilzomib Samples (A & B) Coordinator->Sample_Prep Ref_Stds Prepare & Distribute Reference Standards Sample_Prep->Ref_Stds Lab_1 Laboratory 1 Ref_Stds->Lab_1 Lab_2 Laboratory 2 Ref_Stds->Lab_2 Lab_3 Laboratory ...n Ref_Stds->Lab_3 Standardized_Protocol Standardized UHPLC Protocol Lab_1->Standardized_Protocol Data_Submission Submit Raw Data, Chromatograms, & Results Lab_1->Data_Submission Lab_2->Standardized_Protocol Lab_2->Data_Submission Lab_3->Standardized_Protocol Lab_3->Data_Submission Statistical_Analysis Coordinator Performs Statistical Analysis (e.g., Z-scores) Data_Submission->Statistical_Analysis Final_Report Distribution of Final Report to Participants Statistical_Analysis->Final_Report

Caption: Workflow for the Inter-Laboratory Comparison Study.

Standardized Analytical Protocol

Adherence to a single, detailed analytical method is crucial for minimizing method-related variability. The following UHPLC method is recommended for this study.

Causality Behind Experimental Choices

The choice of a gradient UHPLC method is dictated by the need to separate a complex mixture of Carfilzomib and its structurally similar impurities within a reasonable timeframe. A C18 stationary phase is selected for its broad applicability in reversed-phase chromatography of peptides and related substances. The mobile phase composition, a mixture of an acidic buffer with acetonitrile and methanol, is optimized to achieve good peak shape and resolution. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can aid in peak purity assessment.

UHPLC Method Parameters
ParameterCondition
Column C18, 100 x 4.6 mm, 2.6 µm
Mobile Phase A Buffer solution, acetonitrile, and methanol (750:200:50 v/v/v)
Mobile Phase B Water, acetonitrile, and methanol (200:750:50 v/v/v)
Gradient Time (min)
0
20
22
22.1
25
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile and water (50:50 v/v)
Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of Carfilzomib reference standard at a concentration of 1 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Spiked Sample Solution (for System Suitability): Prepare a solution containing Carfilzomib and known impurities to demonstrate adequate resolution between peaks.

  • Test Sample Solution: Accurately weigh and dissolve the provided Carfilzomib samples (A and B) in the diluent to achieve a final concentration of 1 mg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor (Asymmetry): The tailing factor for the Carfilzomib peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the Carfilzomib peak should be ≥ 2000.

  • Resolution: The resolution between Carfilzomib and the closest eluting impurity peak should be ≥ 1.5.

Identification and Quantification of Impurities

A combination of retention time matching and, where available, mass spectrometry data should be used for impurity identification.

Known Impurities of Carfilzomib

The following table lists some of the known process-related and degradation impurities of Carfilzomib.

Impurity NameTypePotential Origin
Diastereomers Process-relatedIncomplete stereochemical control during synthesis of the epoxyketone warhead.[7]
Diol Impurity DegradationHydrolysis (opening) of the epoxide ring.[8]
N-Oxide Impurity DegradationOxidation of the tertiary amine in the morpholino group.
Epoxy Amine Process-related/DegradationBy-product of synthesis or degradation.
Alkene Impurity Process-relatedIncomplete epoxidation during synthesis.
Quantification

Quantification of impurities should be performed using the area normalization method, assuming a relative response factor (RRF) of 1.0 for all impurities unless otherwise determined.

Calculation: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Data Reporting and Analysis

Participating laboratories are required to submit a comprehensive report including:

  • Raw data files and chromatograms.

  • A summary table of results for each sample, including the percentage of each identified and unidentified impurity.

  • System suitability results.

  • Any deviations from the standardized protocol.

Hypothetical Inter-Laboratory Comparison Results

The following tables represent a hypothetical outcome of the study for Sample B (spiked sample).

Table 1: Reported % Area for Known Impurities

LaboratoryDiol ImpurityN-Oxide ImpurityDiastereomer X
Lab 10.22%0.15%0.08%
Lab 20.24%0.16%0.09%
Lab 30.21%0.14%0.07%
Lab 40.35% (Outlier)0.15%0.08%
Mean 0.22% 0.15% 0.08%
Std. Dev. 0.015 0.008 0.008

Table 2: Total and Maximum Unidentified Impurities

LaboratoryTotal ImpuritiesMaximum Unidentified Impurity
Lab 10.55%0.06%
Lab 20.58%0.07%
Lab 30.52%0.06%
Lab 40.75%0.09%
Mean 0.55% 0.06%
Std. Dev. 0.031 0.005
Statistical Evaluation

The study coordinator will perform a statistical analysis of the submitted data to assess inter-laboratory precision.[9] Robust statistical methods, such as the calculation of Z-scores, can be used to identify outliers and evaluate the performance of each laboratory.[10]

G cluster_0 Data Input cluster_1 Statistical Processing cluster_2 Performance Evaluation Lab_Results Results from all Labs (% Impurity) Calculate_Mean Calculate Robust Mean (x̄) Lab_Results->Calculate_Mean Calculate_SD Calculate Standard Deviation (s) Lab_Results->Calculate_SD Calculate_Z Calculate Z-Score for each Lab Z = (x - x̄) / s Calculate_Mean->Calculate_Z Calculate_SD->Calculate_Z Z_less_2 |Z| ≤ 2 Satisfactory Calculate_Z->Z_less_2 Z_2_to_3 2 < |Z| < 3 Questionable Calculate_Z->Z_2_to_3 Z_greater_3 |Z| ≥ 3 Unsatisfactory (Outlier) Calculate_Z->Z_greater_3

Caption: Statistical analysis workflow using Z-scores.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Carfilzomib impurity profiles. By establishing a standardized protocol and a robust data analysis plan, such a study can be instrumental in ensuring analytical consistency and accuracy across the pharmaceutical industry. The findings from this type of comparison can help laboratories identify areas for improvement, validate their analytical procedures, and contribute to the overall quality and safety of Carfilzomib. It is recommended that such collaborative studies be performed periodically to maintain a high standard of analytical performance.

References

  • ICH. Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. [Link]

  • Veeprho Pharmaceuticals. Carfilzomib Impurities and Related Compound. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • ResearchGate. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. [Link]

  • ICH. Q3B(R2) Impurities in New Drug Products. European Medicines Agency; 2006. [Link]

  • Pharmaffiliates. Carfilzomib-impurities. [Link]

  • Google Patents.
  • Google Patents.
  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. [Link]

  • Chinese Pharmaceutical Association. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • ResearchGate. Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. [Link]

  • PubChem. Carfilzomib Impurity 1 (Mixture of Diastereomers). [Link]

  • SynThink. Carfilzomib EP Impurities & USP Related Compounds. [Link]

  • ACS Publications. Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. [Link]

  • Google Patents.
  • archimer.ifremer.fr. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • Amgen Canada. PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr Kyprolis® carfilzomib for injection. [Link]

  • European Patent Office. A PROCESS FOR PURIFICATION OF CARFILZOMIB INTERMEDIATE - EP 3512835 B1. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Carfilzomib Impurity 13 (Hydrochloride)

[1][2][3][4]

CAS Number: 2319881-95-1 Chemical Name: (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride Synonyms:

123

Executive Safety & Disposal Summary

Carfilzomib Impurity 13 (HCl) is a pharmaceutical reference standard and intermediate associated with the synthesis of Carfilzomib (Kyprolis®).[1][2] Unlike the parent API, this specific impurity fragment lacks the reactive epoxyketone warhead responsible for irreversible proteasome inhibition.[1] However, it is classified as Harmful (Acute Toxicity Category 4) and an Irritant .[1][2]

Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Stream: Segregate as Hazardous Chemical Waste .[1][2] While not strictly a cytotoxic antineoplastic agent itself, best practice in pharmaceutical development suggests handling it within the Cytotoxic/Genotoxic waste stream to maintain rigorous safety standards and prevent regulatory ambiguity.[1]

  • Drain Disposal: STRICTLY PROHIBITED. Do not release into sink drains or municipal sewage systems.[2]

Hazard Profile & Risk Assessment

Before initiating disposal, operators must understand the specific risks associated with this compound to select the correct waste stream.[1]

Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful if swallowed or inhaled.[1][2][4] Avoid dust generation during disposal.[1]
Irritation Skin Irrit. 2; Eye Irrit.[1][2][4] 2AContact causes serious irritation.[1][2] Double-gloving is recommended.
Environmental Water Hazard Class 1 (Self-Assessment)Slightly hazardous to water.[1][2][4] Zero-discharge policy applies.[1][2]
Reactivity Stable Solid (HCl Salt)No specific explosion or pyrophoric hazard.[1][2] Compatible with standard organic waste solvents.[2]

Expert Insight: While Carfilzomib Impurity 13 lacks the epoxyketone moiety (the "warhead" of the parent drug), it is a morpholine-containing peptide fragment.[1][2] In a drug development setting, treat all API-related impurities with the "Precautionary Principle," assuming potential bioactive properties until definitively ruled out.[1][2]

Containment & Personal Protective Equipment (PPE)

Proper disposal begins with exposure control.[1][2] Ensure the following PPE is donned before handling waste containers.

  • Respiratory: NIOSH-approved N95 respirator (minimum) or P100 if handling bulk powder outside a fume hood.[1][2]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1][2] Double-gloving recommended for bulk spills.[1][2]

  • Eye/Face: Chemical safety goggles.[2][5][6] Face shield if liquid splashing is possible.[5]

  • Engineering Control: All weighing and waste transfer must occur inside a certified Chemical Fume Hood or Biosafety Cabinet (Class II, Type B2) .[1][2]

Step-by-Step Disposal Workflows

A. Waste Segregation & Packaging

The following decision tree outlines the segregation logic for Carfilzomib Impurity 13.

DisposalDecisionTreeStartWaste Item IdentificationTypeWhat type of waste?Start->TypeSolidSolid Waste(Powder, Vials)Type->SolidLiquidLiquid Waste(HPLC Effluent, Stock Solutions)Type->LiquidDebrisContaminated Debris(Gloves, Wipes, Syringes)Type->DebrisTraceTrace/Empty Vials(<3% Residue)Solid->TraceResidueBulkBulk/Expired MaterialSolid->BulkUnusedSolvent_CarboyHazardous Solvent Carboy(Tag: Toxic/Irritant)Liquid->Solvent_CarboyBin_YellowYellow/Purple Bin(Trace Chemotherapy Waste)Debris->Bin_YellowTrace->Bin_YellowBin_BlackBlack Bin / RCRA Container(Bulk Hazardous Waste)Bulk->Bin_Black

Figure 1: Decision logic for segregating Carfilzomib Impurity 13 waste streams based on physical state and quantity.

B. Detailed Protocols
Protocol 1: Solid Waste (Bulk Powder & Vials)[1][2]
  • Labeling: Affix a hazardous waste tag to a sealable container (e.g., HDPE wide-mouth jar).[1][2] Label as: "Hazardous Waste - Carfilzomib Impurity 13 - Toxic/Irritant."

  • Transfer: Inside the fume hood, transfer the vial or powder into the container.

    • Note: Do not rinse the vial. Rinsing creates a larger volume of liquid hazardous waste. Dispose of the vial as solid waste.

  • Sealing: Tightly cap the container. Wipe the exterior with a damp paper towel (dispose of towel as contaminated debris).[1][2]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol 2: Liquid Waste (HPLC Effluent & Solutions)
  • Compatibility Check: Ensure the waste carboy is compatible with the solvent matrix (e.g., Acetonitrile/Water/Methanol).[1]

  • Transfer: Pour liquid waste into the carboy using a funnel to prevent splashing.

  • Deactivation (Optional but not required): Unlike the parent Carfilzomib, Impurity 13 does not require aggressive chemical oxidation (e.g., bleach) for deactivation.[1][2] Standard solvent incineration is sufficient.[2]

  • Tagging: List "Carfilzomib Impurity 13" as a constituent on the waste tag. Do not simply label as "Organic Solvents."

Protocol 3: Contaminated Debris (PPE & Consumables)[1][2]
  • Collection: Place all gloves, weigh boats, pipette tips, and wipes into a dedicated "Cytotoxic/Hazardous Debris" bag (typically yellow or purple).[1][2]

  • Sealing: Goose-neck seal the bag with tape or a zip tie.[1][2]

  • Secondary Containment: Place the sealed bag into a rigid waste drum.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent aerosolization of the hydrochloride salt.[1]

SpillResponseAlert1. Alert & Evacuate(Notify Lab Personnel)PPE2. Don PPE(Resp, Goggles, Double Gloves)Alert->PPEControl3. Control Spread(Cover with absorbent pads)PPE->ControlCleanup4. Wet Wipe Method(Avoid Dust Generation)Control->CleanupDisposal5. Bag & Tag(Hazardous Waste)Cleanup->Disposal

Figure 2: Emergency response workflow for solid or liquid spills.[1][2]

Critical Spill Protocol:

  • Do Not Sweep: Dry sweeping generates dust.[2]

  • Wet Wipe Method: Cover the powder spill with a paper towel dampened with water or 70% Ethanol. This solvates the hydrochloride salt and prevents airborne particles.

  • Scoop & Bin: Scoop the wet material into a hazardous waste container.

  • Final Wash: Clean the surface with soap and water three times.

References

  • PubChem. (n.d.).[1][2] Carfilzomib Compound Summary (Parent Drug Context). National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Veeprho Pharmaceuticals. (n.d.).[1][2] Carfilzomib Impurity 13 (HCl Salt) Structure and Data. Retrieved from [Link][1][2]

  • US EPA. (n.d.).[1][2] Management of Pharmaceutical Hazardous Waste (RCRA).[1][2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.